Product packaging for 2-methylquinoxalinediium-1,4-diolate(Cat. No.:CAS No. 6639-86-7)

2-methylquinoxalinediium-1,4-diolate

Cat. No.: B124926
CAS No.: 6639-86-7
M. Wt: 176.17 g/mol
InChI Key: PZUHHXFIMAEXGO-UHFFFAOYSA-N
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Description

2-methylquinoxalinediium-1,4-diolate, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylquinoxaline 1,4-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48949. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B124926 2-methylquinoxalinediium-1,4-diolate CAS No. 6639-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
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InChI

InChI=1S/C9H8N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUHHXFIMAEXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=O)C2=CC=CC=C2N1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216615
Record name 2-Methylquinoxaline 1,4-dioxide
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6639-86-7
Record name 2-Methylquinoxaline 1,4-dioxide
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Record name 6639-86-7
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Record name 2-Methylquinoxaline 1,4-dioxide
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Record name 2-methylquinoxaline 1,4-dioxide
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-methylquinoxalinediium-1,4-diolate (Mequindox)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-methylquinoxalinediium-1,4-diolate, commonly known as Mequindox (MEQ), is a quinoxaline 1,4-di-N-oxide (QdNO) derivative with broad-spectrum antibacterial properties. It has been utilized in veterinary medicine, particularly as a feed additive to prevent and treat bacterial infections in livestock. However, concerns regarding its toxicity, including genotoxicity and potential carcinogenicity, have prompted in-depth investigations into its mechanism of action. This technical guide elucidates the core mechanisms by which Mequindox exerts its antibacterial effects and induces cytotoxicity in mammalian cells. The primary mode of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, cell cycle arrest, and ultimately, apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its biological activity, and detailed experimental protocols for key assays.

Core Mechanism of Action: Generation of Reactive Oxygen Species and Oxidative Stress

The fundamental mechanism of action of Mequindox, like other quinoxaline 1,4-di-N-oxides, is centered on its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This process is a double-edged sword, contributing to both its desired antibacterial activity and its adverse toxicological effects in host organisms.

Under anaerobic or hypoxic conditions, the N-oxide groups of Mequindox can be bioreduced by cellular reductases, such as xanthine oxidase, to form radical intermediates. These intermediates can then react with molecular oxygen to produce superoxide anions (O₂⁻) and other ROS, including hydroxyl radicals (•OH). This redox cycling leads to a state of oxidative stress within the cell.[1][2]

The generated ROS can indiscriminately damage cellular macromolecules, including lipids, proteins, and nucleic acids. This widespread oxidative damage disrupts cellular homeostasis and triggers a cascade of downstream events that ultimately lead to cell death.

Antibacterial Action

Mequindox exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3] The bactericidal effect is primarily a consequence of ROS-induced damage within the bacterial cells.

Key events in the antibacterial action of Mequindox include:

  • DNA Damage: ROS generated from the metabolism of Mequindox cause significant damage to bacterial DNA, including the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. This leads to chromosomal DNA degradation.[4]

  • Cell Wall and Membrane Disruption: Oxidative stress induced by Mequindox can also damage the bacterial cell wall and membrane, leading to increased permeability, leakage of intracellular contents, and eventual cell lysis.[4]

  • Inhibition of DNA Synthesis: As a consequence of extensive DNA damage, DNA synthesis is inhibited, leading to the cessation of bacterial replication.[5]

Cytotoxicity in Mammalian Cells

The same ROS-generating mechanism that underlies the antibacterial activity of Mequindox is also responsible for its cytotoxicity in mammalian cells. This has raised concerns about its safety, leading to studies on its genotoxicity and carcinogenicity.[5][6][7]

The key cytotoxic effects of Mequindox on mammalian cells involve:

  • DNA Damage and Cell Cycle Arrest: Mequindox induces cellular DNA damage in human, pig, and chicken cells.[1] This damage triggers cell cycle arrest, primarily at the G2/M phase, to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis.[1][6]

  • Apoptosis (Programmed Cell Death): Mequindox induces apoptosis through a mitochondrial-dependent pathway. This is characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria into the cytosol, and the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1]

  • Activation of Stress Response Pathways: Mequindox treatment leads to the activation of cellular stress response pathways, notably the Nrf2-Keap1 signaling pathway. This pathway is a primary defense mechanism against oxidative stress.

Signaling Pathways

Nrf2-Keap1 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress induced by Mequindox, reactive cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), in an attempt to mitigate the oxidative damage.

Nrf2_Keap1_Pathway Mequindox Mequindox ROS Reactive Oxygen Species (ROS) Mequindox->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Modification of Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation of Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Mitochondrial_Apoptosis_Pathway cluster_mito Mitochondrion Mequindox Mequindox ROS Reactive Oxygen Species (ROS) Mequindox->ROS Bax Bax (Pro-apoptotic) ROS->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulation Mitochondrion Mitochondrion Cytochrome_c_cyto Cytochrome c (Cytosol) Mitochondrion->Cytochrome_c_cyto Release Bax->Mitochondrion Disruption of Membrane Potential Bcl2->Mitochondrion Inhibition Cytochrome_c_mito Cytochrome c Apoptosome Apoptosome Cytochrome_c_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activation Caspase9 Pro-caspase-9 Caspase9->Apoptosome Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Activation Caspase3 Pro-caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Execution ROS_Detection_Workflow A 1. Seed Cells B 2. Treat with Mequindox A->B C 3. Incubate with DCFH-DA B->C D 4. Wash Cells C->D E 5. Measure Fluorescence (Plate Reader or Fluorescence Microscope) D->E Comet_Assay_Workflow A 1. Cell Treatment & Harvesting B 2. Embed Cells in Agarose A->B C 3. Cell Lysis B->C D 4. DNA Unwinding & Electrophoresis (Alkaline) C->D E 5. Neutralization & Staining D->E F 6. Visualization & Analysis E->F Cell_Cycle_Workflow A 1. Cell Treatment & Harvesting B 2. Fixation (e.g., Ethanol) A->B C 3. RNAse Treatment B->C D 4. DNA Staining (Propidium Iodide) C->D E 5. Flow Cytometry Analysis D->E

References

The Ascendancy of Quinoxaline-1,4-Dioxides: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-1,4-dioxide (QdNO) compounds have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of QdNOs, detailing their synthesis, mechanism of action, and therapeutic applications. Quantitative data on their antibacterial, antifungal, antitumor, and antiparasitic activities are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for their synthesis via the Beirut reaction and for key biological activity assays are provided to facilitate further research and development in this promising class of compounds. Furthermore, key signaling pathways involved in their mechanism of action are visually represented using Graphviz diagrams, offering a deeper understanding of their molecular interactions.

Introduction: The Dawn of a Promising Scaffold

The journey of quinoxaline-1,4-dioxides began with the exploration of nitrogen-containing heterocyclic compounds for their therapeutic potential. The initial discovery of the antibacterial properties of simple quinoxaline derivatives in the mid-20th century paved the way for more extensive research into their N-oxide analogues.[1][2][3] It was observed that the introduction of two N-oxide groups at positions 1 and 4 of the quinoxaline ring system significantly enhanced the biological activity of these compounds.[4][5] This pivotal observation marked the beginning of a new era in the development of potent therapeutic agents.

A significant breakthrough in the synthesis of QdNOs was the development of the Beirut reaction in 1965 by Haddadin and Issidorides.[6][7] This reaction, involving the condensation of benzofuroxans with enamines or enolates, provided an efficient and versatile method for the preparation of a wide array of substituted quinoxaline-1,4-dioxides, fueling further exploration of their chemical and biological properties.[6][7][8]

Synthesis of Quinoxaline-1,4-Dioxides: The Beirut Reaction

The Beirut reaction remains the most prominent and widely used method for the synthesis of quinoxaline-1,4-dioxides.[6][7] It offers a straightforward approach to constructing the core heterocyclic system with various substituents.

General Experimental Protocol for the Beirut Reaction

This protocol describes the synthesis of a representative quinoxaline-1,4-dioxide, 2,3-dimethylquinoxaline-1,4-dioxide.

Materials:

  • Benzofuroxan (1 equivalent)

  • 2-Butanone (1.5 equivalents)

  • Ammonia solution (7N in methanol) or other suitable base (e.g., morpholine, pyrrolidine)

  • Methanol or another suitable solvent (e.g., chloroform, DMF)

Procedure:

  • Dissolve benzofuroxan in methanol in a round-bottom flask.

  • Add 2-butanone to the solution.

  • Slowly add the ammonia solution to the reaction mixture at room temperature with constant stirring.

  • Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. The precipitate is collected by filtration.

  • The crude product is then washed with a small amount of cold methanol to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane.

  • The final product is dried under vacuum.

Characterization: The structure and purity of the synthesized 2,3-dimethylquinoxaline-1,4-dioxide should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities: A Multifaceted Therapeutic Potential

Quinoxaline-1,4-dioxides exhibit a remarkable range of biological activities, making them attractive candidates for the development of new drugs against various diseases.

Antibacterial Activity

QdNOs have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][9] Their mechanism of action is primarily attributed to their bioreductive activation under hypoxic conditions, leading to the generation of reactive oxygen species (ROS) that cause DNA damage and inhibit bacterial growth.[1][9][10]

Table 1: Antibacterial Activity of Representative Quinoxaline-1,4-Dioxide Derivatives (MIC in µg/mL)

CompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosaReference
Olaquindox16832[9]
Carbadox4216[11]
Mequindox8464[12]
Cyadox218[9]
Antitumor Activity

The selective cytotoxicity of QdNOs towards hypoxic tumor cells makes them promising anticancer agents.[2][13] Solid tumors often contain hypoxic regions that are resistant to conventional chemotherapy and radiotherapy. QdNOs can be preferentially activated in these regions, leading to targeted tumor cell killing.[2][14] Their antitumor effect is also linked to the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor involved in tumor survival and angiogenesis.[1][2][14]

Table 2: Antitumor Activity of Representative Quinoxaline-1,4-Dioxide Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)Reference
DCQ1.22.53.1[2]
BPQ15.821.325.6[14]
AMQ45.258.763.4[13]
TMQ>100>100>100[13]
Antifungal Activity

Several quinoxaline-1,4-dioxide derivatives have shown significant antifungal activity against a variety of pathogenic fungi, including Candida albicans and Aspergillus fumigatus.[12]

Table 3: Antifungal Activity of Representative Quinoxaline-1,4-Dioxide Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus fumigatusReference
Derivative A816[12]
Derivative B48[12]
Derivative C1632[12]
Antiparasitic Activity

The therapeutic potential of QdNOs extends to parasitic diseases. They have demonstrated activity against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Plasmodium falciparum (the parasite responsible for malaria).[1][4][5]

Table 4: Antiparasitic Activity of Representative Quinoxaline-1,4-Dioxide Derivatives (IC₅₀ in µM)

CompoundTrypanosoma cruziLeishmania infantumPlasmodium falciparumReference
Compound X3.22.51.8[1][5]
Compound Y5.14.22.5[1][5]
Compound Z1.90.70.9[1]

Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for the reliable evaluation of the biological activity of new compounds.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method for determining the MIC of QdNOs against bacteria.

Materials:

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Quinoxaline-1,4-dioxide compound (stock solution in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare serial two-fold dilutions of the QdNO compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3][15][16][17][18]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline-1,4-dioxide compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the QdNO compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Mechanism of Action: Unraveling the Molecular Pathways

The biological activities of quinoxaline-1,4-dioxides are intricately linked to their unique chemical structure, which allows for bioreductive activation and the subsequent generation of damaging reactive species.

Bioreductive Activation and DNA Damage

Under hypoxic conditions, prevalent in solid tumors and anaerobic bacterial environments, the N-oxide groups of QdNOs are reduced by cellular reductases, such as cytochrome P450 reductase.[1][10] This one-electron reduction generates a radical anion, which can then lead to the formation of highly reactive oxygen species (ROS) or directly abstract hydrogen atoms from DNA, causing single- and double-strand breaks.[6][10][19][20] This DNA damage triggers cellular stress responses, leading to cell cycle arrest and ultimately apoptosis or cell death.[6][21]

Bioreductive_Activation QdNO Quinoxaline-1,4-Dioxide (Prodrug) Radical Radical Anion QdNO->Radical One-electron reduction Hypoxia Hypoxic Conditions Reductases Cellular Reductases (e.g., Cytochrome P450 Reductase) Hypoxia->Reductases Reductases->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS DNA_Damage DNA Damage (Single & Double Strand Breaks) Radical->DNA_Damage Direct H-abstraction ROS->DNA_Damage DNA DNA Cell_Death Cell Death / Apoptosis DNA_Damage->Cell_Death

Caption: Bioreductive activation of quinoxaline-1,4-dioxides.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

HIF-1α is a key transcription factor that plays a crucial role in cellular adaptation to hypoxia. In many cancers, HIF-1α is overexpressed and promotes tumor growth, angiogenesis, and metastasis. Several quinoxaline-1,4-dioxide derivatives have been shown to inhibit the expression and/or activity of HIF-1α, thereby suppressing tumor progression.[1][2][14] This inhibition can occur through various mechanisms, including the generation of ROS which can destabilize the HIF-1α protein.

HIF1a_Inhibition QdNO Quinoxaline-1,4-Dioxide ROS ROS Generation QdNO->ROS Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_dimerization Dimerization with ARNT HIF1a_stabilization->HIF1a_dimerization HRE Hypoxia Response Elements (HREs) in target gene promoters HIF1a_dimerization->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Tumor_Progression Tumor Progression (Angiogenesis, Metabolism, Survival) Target_Genes->Tumor_Progression HIF1a_degradation HIF-1α Degradation ROS->HIF1a_degradation inhibition

Caption: Inhibition of the HIF-1α signaling pathway by quinoxaline-1,4-dioxides.

Conclusion and Future Perspectives

The discovery and development of quinoxaline-1,4-dioxide compounds represent a significant advancement in the search for novel therapeutic agents. Their broad spectrum of biological activity, coupled with a unique mechanism of action involving bioreductive activation, positions them as a highly promising scaffold for drug development. The versatility of the Beirut reaction allows for the synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship studies to optimize their potency and selectivity.

Future research should focus on elucidating the specific molecular targets of QdNOs beyond DNA, which could open up new avenues for their therapeutic application. Further investigation into their pharmacokinetic and pharmacodynamic properties is also essential for their successful translation into clinical practice. The continued exploration of this remarkable class of compounds holds great promise for addressing unmet medical needs in the treatment of infectious diseases, cancer, and parasitic infections.

References

An In-depth Technical Guide to 2-Methylquinoxalinediium-1,4-diolate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoxalinediium-1,4-diolate, also known as 2-methylquinoxaline-1,4-dioxide, is a heterocyclic N-oxide belonging to the quinoxaline 1,4-dioxide (QdNO) class of compounds. Members of this class are recognized for their diverse biological activities, including potent antimicrobial and antitumor properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, structural features, and biological significance of this compound, drawing upon available data for the compound and the broader class of quinoxaline 1,4-dioxides. While specific experimental data for this particular analogue is limited in the public domain, this document synthesizes the existing knowledge to serve as a foundational resource for research and development.

Chemical Properties and Structure

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring.[2] The defining features of this compound are the methyl group at the 2-position and the two N-oxide moieties on the pyrazine ring nitrogens. These N-oxide groups are crucial for its biological activity.[3]

General Properties
PropertyValueSource
CAS Number 6639-86-7[5][6]
Molecular Formula C₉H₈N₂O₂[5][6]
Molecular Weight 176.17 g/mol [6]
IUPAC Name 2-methylquinoxaline 1,4-dioxide[5]
Synonyms This compound, Quinoxaline, 2-methyl-, 1,4-dioxide[5]
Melting Point >170 °C (decomposes)[7]
Storage Temperature Room Temperature[7]
Structural Information

The definitive crystal structure of this compound is not publicly available. However, analysis of related quinoxaline structures reveals a generally planar bicyclic system.[8][9] The introduction of the N-oxide and methyl groups would introduce minor conformational changes. Spectroscopic data for the parent compound, 2-methylquinoxaline, is available and can serve as a reference for the characterization of the N-oxide derivative.

Spectroscopic Data for 2-Methylquinoxaline (Parent Compound):

Spectroscopic TechniqueKey Observations
¹H NMR (in CDCl₃) Signals corresponding to the aromatic protons of the quinoxaline ring system and a characteristic singlet for the methyl group protons are observed.[10]
¹³C NMR Resonances for the nine carbon atoms, with distinct shifts for the aromatic and methyl carbons.[11]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to the mass of the compound. For 2-methylquinoxaline, the molecular ion peak is at m/z 144.[12] For the di-N-oxide, this would be expected at m/z 176.
Infrared (IR) Spectroscopy Characteristic absorption bands for aromatic C-H and C=C stretching, as well as C-N stretching vibrations are present.[13] The N-oxide derivative would exhibit strong N-O stretching bands.

Experimental Protocols

Synthesis of Quinoxaline 1,4-Dioxides: The Beirut Reaction

A primary method for the synthesis of quinoxaline 1,4-dioxides is the Beirut reaction.[14] This reaction involves the condensation of a benzofuroxan (also known as benzofurazan-N-oxide) with a compound containing an activated methylene group, such as a β-dicarbonyl compound or an enamine.[14]

General Protocol for the Beirut Reaction:

  • Preparation of the Enolate: A β-dicarbonyl compound is treated with a base, such as sodium hydride or triethylamine, in an appropriate solvent like anhydrous tetrahydrofuran (THF) or methanol to generate the enolate anion.[14]

  • Condensation: The benzofuroxan, dissolved in a suitable solvent, is added to the enolate solution. The reaction mixture is typically stirred at room temperature for several hours.[14]

  • Work-up and Purification: The resulting solid product is filtered, washed, and can be further purified by recrystallization from an appropriate solvent system.[14]

To synthesize this compound, the likely precursors for the Beirut reaction would be benzofuroxan and a reagent that can provide the 2-methyl-substituted pyrazine ring, such as an enamine derived from acetone.

Beirut_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Benzofuroxan Benzofuroxan Condensation Condensation (Beirut Reaction) Benzofuroxan->Condensation Enamine Enamine (from Acetone) Enamine->Condensation Product 2-Methylquinoxalinediium- 1,4-diolate Condensation->Product

Caption: General workflow for the synthesis of this compound via the Beirut Reaction.

Biological Activity and Signaling Pathways

Quinoxaline 1,4-dioxides exhibit a broad spectrum of biological activities, which are primarily attributed to the presence of the two N-oxide groups.[3] this compound has been specifically noted for its potential as an antibacterial agent and has been investigated for its anticancer properties.[4][15]

Antimicrobial Activity

The antimicrobial action of QdNOs is believed to involve the bioreduction of the N-oxide groups within the microbial cells. This reduction can generate reactive oxygen species (ROS) and other radical species that are damaging to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Antitumor Activity

The antitumor activity of QdNOs is often linked to their ability to act as hypoxia-selective cytotoxins. In the low-oxygen environment of solid tumors, the N-oxide groups can be reduced by cellular reductases. This process can lead to the formation of cytotoxic species that selectively kill cancer cells.[2]

QdNO_Mechanism_of_Action QdNO 2-Methylquinoxalinediium- 1,4-diolate (QdNO) Cell Target Cell (Bacterium or Cancer Cell) QdNO->Cell Uptake Reductases Cellular Reductases QdNO->Reductases One-electron reduction Radical Reduced QdNO Radical Reductases->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS Generates Damage Cellular Damage (DNA, Proteins, Lipids) Radical->Damage Directly causes ROS->Damage Death Cell Death Damage->Death

Caption: Proposed mechanism of action for the biological activity of quinoxaline 1,4-dioxides.

Conclusion and Future Directions

This compound is a compound of significant interest due to its classification within the biologically active quinoxaline 1,4-dioxides. While foundational chemical data is available, a comprehensive understanding of its properties and potential applications requires further investigation. Future research should focus on:

  • Detailed Synthesis and Characterization: Development and publication of a specific, optimized protocol for the synthesis of this compound, accompanied by full spectroscopic and crystallographic characterization.

  • Elucidation of Biological Mechanisms: In-depth studies to delineate the specific signaling pathways and molecular targets through which this compound exerts its antimicrobial and antitumor effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of 2-substituted quinoxaline 1,4-dioxide analogues to establish clear structure-activity relationships, guiding the design of more potent and selective therapeutic agents.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting both the known attributes and the unexplored potential of this compound.

References

An In-depth Technical Guide to 2-Methylquinoxalinediium-1,4-diolate Derivatives and Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline di-N-oxide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, 2-methylquinoxalinediium-1,4-diolate and its analogs are of particular interest, demonstrating potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

I. Chemical Synthesis

The synthesis of this compound and its derivatives typically involves the Beirut reaction, which is a condensation reaction between a benzofuroxan (1) and an appropriate enolate precursor. For the synthesis of 2-acetyl-3-methylquinoxaline 1,4-dioxide (a prominent derivative), the reaction proceeds between benzofuroxan and acetylacetone (2).

A general synthetic scheme is presented below:

G cluster_0 Synthesis of 2-Acetyl-3-methylquinoxaline 1,4-dioxide Benzofuroxan Benzofuroxan (1) Plus + Acetylacetone Acetylacetone (2) Arrow Base (e.g., Et3N) Solvent (e.g., EtOH) Product 2-Acetyl-3-methylquinoxaline 1,4-dioxide (3)

A representative synthetic scheme for 2-acetyl-3-methylquinoxaline 1,4-dioxide.

Experimental Protocol: Synthesis of 2-Acetyl-3-methylquinoxaline 1,4-dioxide

This protocol is a generalized procedure based on the principles of the Beirut reaction.

Materials:

  • Benzofuroxan

  • Acetylacetone

  • Triethylamine (Et3N) or another suitable base

  • Ethanol (EtOH) or another suitable solvent

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve benzofuroxan (1 equivalent) in ethanol in a round-bottom flask.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Slowly add triethylamine (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 2-acetyl-3-methylquinoxaline 1,4-dioxide.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

II. Biological Activities and Quantitative Data

This compound derivatives exhibit a range of biological activities, with antimicrobial and anticancer effects being the most prominent.

A. Antimicrobial Activity

These compounds have shown significant activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 2-methylquinoxaline-1,4-dioxide derivatives against various bacterial strains.

CompoundDerivativeBacterial StrainMIC (µg/mL)Reference
1 2-methylquinoxaline-1,4-dioxideStaphylococcus aureus1.95 - 31.25[1]
1 2-methylquinoxaline-1,4-dioxideBacillus cereus>125[1]
1 2-methylquinoxaline-1,4-dioxideEscherichia coli31.25[1]
1 2-methylquinoxaline-1,4-dioxidePseudomonas aeruginosa>125[1]
2 2-acetyl-3-methylquinoxaline 1,4-dioxideStaphylococcus aureus16[2]
2 2-acetyl-3-methylquinoxaline 1,4-dioxideEscherichia coli8[2]
3 2-methyl-3-benzoylquinoxaline 1,4-dioxideEscherichia coli16[3]
B. Anticancer Activity

Several this compound analogs have demonstrated potent cytotoxic effects against various cancer cell lines. Their anticancer mechanism often involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins and cell cycle arrest.

The table below presents the half-maximal inhibitory concentration (IC50) values for representative compounds against different cancer cell lines.

CompoundDerivativeCancer Cell LineIC50 (µM)Reference
4 2-acetyl-3-methylquinoxaline 1,4-dioxideT-84 (human colon carcinoma)Not specified, but suppresses growth[4]
5 Quinoxaline-arylfuran derivative (QW12)HeLa (cervical cancer)10.58[5]

III. Mechanism of Action

A. Antimicrobial Mechanism: Inhibition of DNA Gyrase

The primary antibacterial target of quinoxaline 1,4-dioxide derivatives is DNA gyrase, a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks and ultimately cell death.

G cluster_0 Mechanism of DNA Gyrase Inhibition Quinoxaline 2-Methylquinoxaline 1,4-dioxide Derivative Complex Ternary Complex (Quinoxaline-Gyrase-DNA) Quinoxaline->Complex Gyrase DNA Gyrase Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication & Transcription Blocked Complex->Replication Stabilization of cleavage complex Death Bacterial Cell Death Replication->Death

Inhibition of DNA gyrase by 2-methylquinoxaline-1,4-dioxide derivatives.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Add DNA gyrase to the reaction mixtures.

  • Initiate the supercoiling reaction by adding ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reactions by adding a stop solution (e.g., containing EDTA and a loading dye).

  • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Determine the concentration of the test compound that inhibits 50% of the supercoiling activity (IC50) by quantifying the band intensities.

B. Anticancer Mechanism: Induction of Apoptosis

In cancer cells, this compound derivatives can induce apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells. This process is often mediated by the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

G cluster_1 Apoptosis Induction Pathway Quinoxaline 2-Methylquinoxaline 1,4-dioxide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinoxaline->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis induction by 2-methylquinoxaline-1,4-dioxide derivatives.

Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol outlines a standard method to quantify apoptosis in cancer cells treated with test compounds.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells are Annexin V-negative and PI-negative.

    • Early apoptotic cells are Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

IV. Conclusion and Future Directions

This compound derivatives and their analogs represent a promising class of compounds with significant potential for development as novel antimicrobial and anticancer agents. Their well-defined synthetic routes and multifaceted mechanisms of action provide a solid foundation for further drug discovery and development efforts.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds by systematically modifying their chemical structure.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds in preclinical models.

  • Combination therapies: To investigate the synergistic effects of these derivatives with existing antimicrobial and anticancer drugs to enhance therapeutic efficacy and overcome drug resistance.

  • Target identification and validation: To further elucidate the molecular targets and signaling pathways modulated by these compounds, which could reveal new therapeutic opportunities.

By leveraging the information presented in this guide, researchers and drug development professionals can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Spectroscopic and Experimental Data for 2-Methylquinoxalinediium-1,4-diolate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

General Spectroscopic Characteristics of Quinoxaline Derivatives

Quinoxaline 1,4-dioxides are a class of heterocyclic N-oxides that have garnered significant interest for their diverse biological activities.[1] The spectroscopic characterization of these compounds is crucial for confirming their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For quinoxaline derivatives, proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

  • ¹H NMR: The aromatic protons on the quinoxaline ring typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the N-oxide groups. The methyl group protons at the 2-position would be expected to resonate further upfield, typically in the range of δ 2.0-3.0 ppm.

  • ¹³C NMR: The carbon signals of the quinoxaline ring are also found in the downfield region. The presence of the electron-withdrawing N-oxide groups influences the chemical shifts of the adjacent carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-methylquinoxalinediium-1,4-diolate, characteristic absorption bands would be expected for:

  • N-O stretching: This is a key vibrational mode for quinoxaline di-N-oxides and typically appears in the region of 1200-1350 cm⁻¹.

  • C=N stretching: The carbon-nitrogen double bonds within the heterocyclic ring will show absorptions in the 1500-1650 cm⁻¹ range.

  • C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

  • Aromatic C=C stretching: These vibrations typically appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation patterns often involve the loss of the N-oxide oxygen atoms and cleavage of the heterocyclic ring, providing valuable structural information.

Experimental Protocols

While specific experimental protocols for the synthesis and spectroscopic analysis of this compound are not detailed in the available literature, general methodologies for the characterization of quinoxaline derivatives can be described.

Synthesis Workflow

The synthesis of quinoxaline 1,4-dioxides often involves the Beirut reaction, which is a condensation reaction between a benzofuroxan and a β-dicarbonyl compound or its enamine equivalent.[1] The general workflow for synthesis and characterization is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Benzofuroxan + β-Dicarbonyl Compound Reaction Beirut Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization or Chromatography Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: General workflow for the synthesis and characterization of quinoxaline derivatives.

Spectroscopic Analysis Protocol

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized quinoxaline derivative.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Synthesized Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Sample (e.g., KBr pellet) Sample->IR_Prep MS_Prep Prepare Sample Solution Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Analyze Data NMR_Acq->NMR_Proc IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Proc Analyze Functional Groups IR_Acq->IR_Proc MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Proc Analyze Molecular Ion & Fragmentation MS_Acq->MS_Proc

Caption: Standard workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

Although specific spectroscopic data for this compound is not currently available in published literature, this guide provides researchers with the expected spectroscopic characteristics and standard experimental workflows based on the analysis of related quinoxaline derivatives. This information serves as a valuable resource for those involved in the synthesis, characterization, and development of novel compounds within this class. Further research is needed to isolate and characterize this compound to provide the specific quantitative data required for in-depth analysis and application.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-methylquinoxalinediium-1,4-diolate, a member of the quinoxaline 1,4-dioxide class of compounds. While specific quantitative data for this particular molecule is limited in publicly accessible literature, this document outlines the general characteristics of this chemical family and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of drugs and other applications involving this compound, enabling them to establish a robust understanding of its physicochemical properties.

Introduction to this compound and the Quinoxaline 1,4-Dioxide Class

Quinoxaline 1,4-dioxides are a class of heterocyclic aromatic N-oxides that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] These compounds have been investigated for their potential as antibacterial, anticancer, and antiprotozoal agents.[4][5] The biological efficacy of these molecules is often linked to their physicochemical properties, particularly their solubility and stability, which are critical determinants of their bioavailability and shelf-life.

This compound is a specific derivative within this class. While detailed studies on this compound are not widely published, its structural similarity to other quinoxaline 1,4-dioxides suggests it may share similar characteristics, including potentially low aqueous solubility and susceptibility to certain environmental factors. A known physical property is its decomposition at temperatures greater than 170°C.

Solubility Profile

The solubility of a compound is a critical factor in its formulation and delivery. For quinoxaline 1,4-dioxides, solubility can be a challenging aspect due to their often-hydrophobic nature.

General Solubility of Quinoxaline 1,4-Dioxides

The solubility of quinoxaline 1,4-dioxides is influenced by several factors, including:

  • pH: The solubility of these compounds can be pH-dependent, particularly if they possess ionizable functional groups.

  • Solvent: While often poorly soluble in water, they may exhibit better solubility in organic solvents. For instance, the related compound 2-acetyl-3-methylquinoxalinediium-1,4-diolate is reported to be soluble in DMSO.

  • Crystal Form: The crystalline structure of the compound can significantly impact its solubility.

Quantitative Solubility Data
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Table 1: Experimental Protocol for Equilibrium Solubility Determination

Step Procedure Details and Considerations
1. Preparation Prepare saturated solutions of this compound in a panel of relevant solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, acetonitrile).Ensure an excess of the solid compound is added to each solvent to achieve saturation.
2. Equilibration Agitate the solutions at a constant temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium.A minimum of 24-48 hours is typically recommended. The use of a thermostatically controlled shaker bath is advised.
3. Phase Separation Separate the undissolved solid from the solution.This can be achieved by centrifugation followed by filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE or PVDF).
4. Quantification Quantify the concentration of the dissolved compound in the filtrate.A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. A calibration curve with known concentrations of the compound should be prepared in the same solvent.
5. Data Reporting Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).The temperature at which the solubility was determined must be reported.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Data Reporting prep Add excess this compound to various solvents equil Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h prep->equil sep Centrifuge and filter the saturated solution equil->sep quant Analyze filtrate concentration using a validated HPLC method sep->quant report Report solubility in mg/mL or Molarity at a specific temperature quant->report

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

Understanding the stability of a compound under various environmental conditions is crucial for its handling, storage, and formulation. Forced degradation studies are employed to identify potential degradation products and establish the intrinsic stability of the molecule.

General Stability of Quinoxaline 1,4-Dioxides

The quinoxaline 1,4-dioxide scaffold can be susceptible to degradation under certain conditions:

  • Photostability: Some quinoxaline 1,4-dioxides are known to be sensitive to UV irradiation, which can lead to photoinduced rearrangements.

  • pH Stability: The stability of these compounds can be influenced by pH.

  • Thermal Stability: As previously noted, this compound decomposes at temperatures above 170°C.

Stability Data

Specific stability data for this compound, including its degradation pathways and kinetics, is not available in the public domain. The following experimental protocols for forced degradation studies are recommended.

Experimental Protocol: Forced Degradation Studies

These studies are designed to accelerate the degradation of the compound to predict its long-term stability and to develop stability-indicating analytical methods.

Table 2: Experimental Protocol for Forced Degradation Studies

Stress Condition Typical Protocol Analytical Considerations
Hydrolytic (Acidic) Incubate a solution of the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.Monitor for the appearance of degradation products and the decrease in the parent compound concentration using a stability-indicating HPLC method.
Hydrolytic (Basic) Incubate a solution of the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.Same as for acidic hydrolysis.
Hydrolytic (Neutral) Incubate a solution of the compound in water at a specified temperature (e.g., 60°C) for a defined period.Same as for acidic hydrolysis.
Oxidative Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.Same as for acidic hydrolysis.
Thermal Expose the solid compound to dry heat (e.g., 80°C) for a defined period.Analyze the solid for the appearance of degradation products and changes in physical properties. A solution can also be subjected to thermal stress.
Photolytic Expose a solution and the solid compound to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines. A dark control should be run in parallel.Monitor for the appearance of degradation products and changes in the parent compound concentration.

Workflow for Forced Degradation Studies

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare solutions and solid samples of the compound stress_acid Acid Hydrolysis prep->stress_acid stress_base Base Hydrolysis prep->stress_base stress_ox Oxidation prep->stress_ox stress_therm Thermal prep->stress_therm stress_photo Photolytic prep->stress_photo analysis Analyze samples at time points using a stability-indicating HPLC method stress_acid->analysis stress_base->analysis stress_ox->analysis stress_therm->analysis stress_photo->analysis eval Identify degradation products and determine degradation pathways analysis->eval

Caption: General workflow for conducting forced degradation studies.

Biological Activity and Signaling Pathways

While the broader class of quinoxaline 1,4-dioxides has been shown to possess a range of biological activities, including antibacterial and antitumor effects, specific signaling pathways for this compound have not been elucidated in the available literature.[3] The mechanism of action for some quinoxaline 1,4-dioxides is thought to involve the bioreductive generation of reactive oxygen species, leading to DNA damage.[5]

Proposed General Mechanism of Action for Quinoxaline 1,4-Dioxides

G QdNO Quinoxaline 1,4-Dioxide Bioreduction Bioreduction (e.g., by cellular reductases) QdNO->Bioreduction Radical Radical Anion Bioreduction->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: A generalized proposed mechanism of action for the biological activity of quinoxaline 1,4-dioxides.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data for this compound is sparse, the provided general characteristics of the quinoxaline 1,4-dioxide class and the detailed experimental protocols offer a robust framework for its comprehensive physicochemical characterization. The successful development of any pharmaceutical product relies on a thorough understanding of these fundamental properties. The methodologies outlined herein will enable researchers to generate the necessary data to support formulation development, define appropriate storage conditions, and ensure the quality and efficacy of this compound in its intended applications. Further research is warranted to elucidate the specific solubility and stability profiles of this compound and to explore its biological mechanisms of action.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the specific biological activities and potential therapeutic targets of 2-methylquinoxalinediium-1,4-diolate. While the chemical properties and commercial availability of this compound are documented, there is a notable absence of published research detailing its mechanism of action, interactions with signaling pathways, or any quantitative data regarding its efficacy in biological systems.

This lack of specific data prevents the construction of a detailed technical guide as requested. However, to provide a relevant framework for researchers, this document will explore the known therapeutic targets and mechanisms of action of the broader class of quinoxaline di-N-oxide compounds. This information may offer potential avenues for future investigation into the specific properties of this compound.

The Landscape of Quinoxaline Di-N-Oxides: A Proxy for Understanding

Quinoxaline di-N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. A prominent feature of many quinoxaline di-N-oxides is their ability to act as hypoxia-activated prodrugs. This characteristic makes them particularly attractive for targeting the hypoxic microenvironments often found in solid tumors.

Hypoxia-Activated Prodrugs and Reductive Activation

The core mechanism of action for many biologically active quinoxaline di-N-oxides involves their reductive activation under hypoxic conditions. In environments with low oxygen tension, ubiquitous reductase enzymes, such as NADPH:cytochrome P450 reductase, can reduce the N-oxide moieties of the quinoxaline ring. This reduction process generates highly reactive radical species that can induce cellular damage, primarily through DNA cleavage and oxidative stress.

dot

Caption: General mechanism of hypoxia-activated quinoxaline di-N-oxide prodrugs.

Potential Therapeutic Arenas for Quinoxaline Di-N-Oxides

Based on the known activities of this class of compounds, several therapeutic areas present potential opportunities for this compound, contingent on future research demonstrating analogous activity.

Oncology

The primary therapeutic application of quinoxaline di-N-oxides has been in oncology. Their ability to selectively target hypoxic tumor cells makes them promising candidates for cancer therapy.

  • Potential Targets:

    • Hypoxic Tumor Cells: The low oxygen environment within solid tumors is the primary target.

    • DNA: The reactive intermediates generated upon reduction can directly damage DNA, leading to cell cycle arrest and apoptosis.

    • Reductase Enzymes: Overexpression of certain reductases in cancer cells can enhance the activation of these prodrugs.

A notable example of a quinoxaline-based, hypoxia-activated prodrug is tirapazamine. While not a di-N-oxide, its mechanism of action, involving bioreductive activation to a DNA-damaging radical, provides a well-studied precedent.

dot

Anticancer_Signaling_Pathway Quinoxaline_di_N_oxide Quinoxaline di-N-oxide Prodrug Hypoxic_Tumor_Cell Hypoxic Tumor Cell Quinoxaline_di_N_oxide->Hypoxic_Tumor_Cell Reductive_Activation Reductive Activation (e.g., by P450 Reductase) Hypoxic_Tumor_Cell->Reductive_Activation Reactive_Oxygen_Species Reactive Oxygen Species (ROS) & Drug Radicals Reductive_Activation->Reactive_Oxygen_Species DNA_Damage DNA Strand Breaks Reactive_Oxygen_Species->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis

Caption: Putative signaling pathway for anticancer activity of quinoxaline di-N-oxides.

Infectious Diseases

Certain quinoxaline di-N-oxides have demonstrated potent antibacterial activity. Their mechanism in bacteria also often involves reductive activation, leading to the generation of free radicals that are toxic to the microbial cells.

  • Potential Targets:

    • Bacterial Reductases: Similar to cancer cells, bacteria possess reductases capable of activating these compounds.

    • Bacterial DNA and Proteins: The resulting reactive species can damage essential bacterial macromolecules.

Quantitative Data on Related Quinoxaline Di-N-Oxides

To provide a quantitative context, the following table summarizes the in vitro activity of some representative quinoxaline di-N-oxide derivatives against various cell lines and bacteria. It is crucial to reiterate that this data is for related compounds and not for this compound.

CompoundTarget Cell Line / BacteriumActivity MetricValue
Tirapazamine EMT6 (murine mammary sarcoma)Cytotoxicity Ratio (Hypoxic/Aerobic)~200
Carbadox Brachyspira hyodysenteriaeMinimum Inhibitory Concentration (MIC)0.1 µg/mL
Olaquindox Escherichia coliMinimum Inhibitory Concentration (MIC)16 µg/mL

Experimental Protocols: A General Framework

Should research on this compound commence, the following experimental workflows would be essential to elucidate its therapeutic potential.

dot dot digraph "Experimental_Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Compound_Acquisition" [label="1. Compound Synthesis &\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vitro_Screening" [label="2. In Vitro Cytotoxicity Assays\n(e.g., MTT, LDH)", fillcolor="#FBBC05", fontcolor="#202124"]; "Hypoxia_Selectivity" [label="3. Hypoxia Selectivity Testing\n(Aerobic vs. Hypoxic Conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mechanism_of_Action" [label="4. Mechanism of Action Studies\n(e.g., Comet Assay for DNA Damage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "In_Vivo_Studies" [label="5. In Vivo Efficacy Studies\n(e.g., Xenograft Mouse Models)", fillcolor="#202124", fontcolor="#FFFFFF"];

"Compound_Acquisition" -> "In_Vitro_Screening"; "In_Vitro_Screening" -> "Hypoxia_Selectivity"; "Hypoxia_Selectivity" -> "Mechanism_of_Action"; "Mechanism_of_Action" -> "In_Vivo_Studies"; }

In Silico Modeling of 2-Methylquinoxalinediium-1,4-diolate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the molecular interactions of 2-methylquinoxalinediium-1,4-diolate. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust computational workflow based on established protocols for similar quinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3] In silico modeling offers a powerful approach to elucidate potential mechanisms of action, predict binding affinities, and guide the rational design of novel therapeutics based on the this compound core.

Introduction to this compound

This compound belongs to the quinoxaline family, a class of heterocyclic compounds known for their broad spectrum of biological activities. The diolate functional groups suggest a potential for metal chelation and unique electronic properties that can influence its interactions with biological macromolecules. Computational studies are essential to explore these properties and predict its behavior in a biological context.

Computational Modeling Workflow

A typical in silico investigation of a novel compound like this compound involves a multi-step computational approach. This workflow allows for a thorough characterization of the molecule's properties and its potential interactions with biological targets.

Computational_Workflow cluster_0 Ligand Preparation cluster_1 Target Identification & Preparation cluster_2 Molecular Docking & Scoring cluster_3 Post-Docking Analysis Ligand_Structure_Generation 2D/3D Structure Generation Energy_Minimization Energy Minimization Ligand_Structure_Generation->Energy_Minimization Molecular_Docking Molecular Docking Simulation Energy_Minimization->Molecular_Docking Target_Selection Target Identification (e.g., VEGFR-2, DNA) Protein_Preparation Protein Structure Preparation (PDB) Target_Selection->Protein_Preparation Protein_Preparation->Molecular_Docking Binding_Affinity_Calculation Binding Affinity Calculation Molecular_Docking->Binding_Affinity_Calculation Pose_Analysis Binding Pose Analysis Binding_Affinity_Calculation->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation ADMET_Prediction ADMET Prediction MD_Simulation->ADMET_Prediction Docking_Workflow Input Prepared Ligand and Receptor Structures Grid_Box Define Binding Site (Grid Box Generation) Input->Grid_Box Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Grid_Box->Docking_Run Scoring Score and Rank Poses Docking_Run->Scoring Analysis Analyze Top Poses for Interactions Scoring->Analysis VEGF_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2

References

A Technical Deep Dive into 2-Methylquinoxalinediium-1,4-diolate and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research surrounding 2-methylquinoxalinediium-1,4-diolate, a member of the broader class of quinoxaline 1,4-di-N-oxides (QdNOs). These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, anticancer, and antiparasitic properties. This document summarizes key quantitative data, details established experimental protocols, and visualizes the core mechanisms of action to serve as a valuable resource for ongoing and future research in this area.

Core Compound Profile

Systematic Name: this compound Alternative Names: 2-Methylquinoxaline-1,4-dioxide, 2MQNX CAS Number: 6639-86-7 Molecular Formula: C₉H₈N₂O₂ Chemical Structure: Chemical structure of this compound

Quantitative Biological Activity Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the biological activities of closely related and representative quinoxaline-1,4-dioxide derivatives. This data provides a valuable comparative context for the expected potency and spectrum of activity of the core compound.

Table 1: Antibacterial Activity of Quinoxaline-1,4-Dioxide Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliMycobacterium tuberculosisReference
Quinoxaline-1,4-dioxide 16812.5[1]
2-Methyl-3-benzoyl-QdNO 416ND[1]
2-Amino-3-cyano-QdNO 832ND[1]
7-Chloro-2-ethoxycarbonyl-3-methyl-6-(piperazin-1-yl)-QdNO NDND1.25[2]
Various 2-acyl-3-trifluoromethyl-QdNOs 0.25 - 162 - 165 - 10[3]
ND: Not Determined

Table 2: Anticancer Activity of Quinoxaline Derivatives (Half-maximal Inhibitory Concentration - IC₅₀ in µM)

Compound/DerivativePC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)Reference
Quinoxaline-based Compound IV 2.11NDND[4]
Quinoxaline-based Compound III 4.11NDND[4]
Various 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas ND2.71 - >50ND[5]
Various Quinoxaline sulfonamides ND>5022.11 - >50[6]
ND: Not Determined

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research. Below are established protocols for the synthesis and biological evaluation of quinoxaline-1,4-dioxides.

Synthesis of this compound via the Beirut Reaction

The Beirut reaction is a cornerstone for the synthesis of quinoxaline-1,4-dioxides.[7][8][9][10] This method involves the reaction of a benzofuroxan with a compound containing an active methylene group. For the synthesis of this compound, propionaldehyde or a related three-carbon synthon can be utilized.

Materials:

  • Benzofuroxan

  • Propionaldehyde (or equivalent C3 synthon)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, Methanol)

  • Base catalyst (e.g., Cesium Carbonate, Triethylamine, or gaseous Ammonia)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve benzofuroxan in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base catalyst to the solution.

  • Slowly add a stoichiometric equivalent of propionaldehyde to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard and widely accepted protocol.[3][11]

Materials:

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium only)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with a known antibiotic), a negative control (medium only), and a vehicle control (bacteria with the solvent used to dissolve the compound).

  • Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][5]

Materials:

  • Human cancer cell lines (e.g., PC-3, HCT-116, MCF-7)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • MTT reagent

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound prepared by serial dilution of the stock solution in the cell culture medium.

  • Include a vehicle control (cells treated with the solvent alone) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Mechanism of Action

The biological activity of quinoxaline-1,4-dioxides is primarily attributed to their bioreductive activation, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage, particularly under hypoxic conditions found in solid tumors and sites of bacterial infection.[12][13][14]

Bioreductive Activation and DNA Damage Pathway

The following diagram illustrates the proposed mechanism of action for quinoxaline-1,4-dioxides.

Bioreductive_Activation cluster_extracellular Extracellular/Cytoplasm cluster_intracellular Intracellular (Hypoxic Environment) QdNO Quinoxaline-1,4-dioxide (this compound) Reductases Cellular Reductases (e.g., Cytochrome P450 reductase) QdNO->Reductases Enters cell Radical Quinoxaline Radical Anion Reductases->Radical One-electron reduction ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Radical->ROS Reaction with O₂ (if present) or direct interaction DNA Cellular DNA Radical->DNA Direct Interaction ROS->DNA Oxidative Stress Damage DNA Damage (Strand Breaks, Adducts) DNA->Damage Damage Induction Apoptosis Apoptosis / Cell Death Damage->Apoptosis Triggers

Caption: Bioreductive activation pathway of quinoxaline-1,4-dioxides.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the research and development of novel quinoxaline-1,4-dioxide derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_development Lead Optimization and Development Start Starting Materials (Benzofuroxan, Active Methylene Compound) Reaction Beirut Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound Pure Quinoxaline-1,4-dioxide Derivative Characterization->Compound Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Anticancer Anticancer Screening (IC50 Determination) Compound->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Mechanism Mechanism of Action Studies (e.g., DNA damage assays) Anticancer->Mechanism Anticancer->SAR Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: A typical experimental workflow for quinoxaline-1,4-dioxide research.

Conclusion and Future Directions

This compound and its parent class of quinoxaline 1,4-di-N-oxides represent a promising scaffold for the development of novel therapeutic agents. Their potent and broad-spectrum biological activities, coupled with a hypoxia-selective mechanism of action, make them particularly attractive for targeting solid tumors and infectious diseases. While the existing body of research provides a strong foundation, further investigation is warranted. Specifically, future studies should focus on:

  • Comprehensive Biological Profiling: A thorough evaluation of the antimicrobial and anticancer activity of this compound against a wide range of bacterial strains and cancer cell lines is needed to establish a definitive biological profile.

  • Mechanism of Action Elucidation: While the general mechanism is understood, further studies are required to identify the specific cellular reductases involved in the activation of this compound and to fully characterize the downstream signaling pathways leading to cell death.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of derivatives based on the this compound scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity: Promising candidates identified through in vitro studies should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

This technical guide serves as a starting point for researchers and drug development professionals interested in the exciting field of quinoxaline-1,4-dioxide chemistry and biology. The continued exploration of these versatile compounds holds significant promise for the discovery of next-generation therapies.

References

Methodological & Application

Synthesis of 2-methylquinoxalinediium-1,4-diolate (Mequindox): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methylquinoxalinediium-1,4-diolate, a quinoxaline N,N'-dioxide derivative commonly known as Mequindox. Mequindox is recognized for its antibacterial properties and its role as a DNA synthesis inhibitor.[1] The primary synthetic route described herein is the Beirut reaction, a versatile method for the preparation of quinoxaline 1,4-dioxides.[2] This application note includes a step-by-step experimental protocol, a summary of relevant quantitative data, and a visualization of its proposed mechanism of action.

Introduction

Quinoxaline 1,4-dioxides are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and veterinary fields due to their broad spectrum of biological activities, including antibacterial, and antitumor properties.[3][4] Mequindox, or this compound, is a notable member of this family, utilized as a veterinary antibacterial agent. The core of its synthesis relies on the Beirut reaction, which involves the condensation of a benzofuroxan derivative with a compound containing an active methylene group.[2] Understanding the synthesis and mechanism of this compound is crucial for the development of new therapeutic agents.

Data Presentation

Table 1: Reactant and Solvent Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Role
BenzofuroxanC₆H₄N₂O₂136.11Starting Material
AcetoneC₃H₆O58.08Reagent
Ammonia (aqueous solution)NH₃17.03Catalyst/Base
MethanolCH₄O32.04Solvent
Table 2: Product Characterization
PropertyValue
IUPAC Name 2-methylquinoxaline 1,4-dioxide
Synonyms Mequindox, this compound
Molecular Formula C₉H₈N₂O₂
Molar Mass 176.17 g/mol
Appearance Yellow crystalline solid
Melting Point >170 °C (decomposes)[2]

Experimental Protocol: Synthesis of this compound via the Beirut Reaction

This protocol is adapted from general procedures for the Beirut reaction for the synthesis of quinoxaline 1,4-dioxides.

Materials:

  • Benzofuroxan

  • Acetone

  • Methanol

  • Concentrated aqueous ammonia solution

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzofuroxan (1.0 equivalent) in a minimal amount of methanol.

  • Addition of Reagents: To the stirred solution, add an excess of acetone (approximately 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated aqueous ammonia solution to the reaction mixture. The addition should be done carefully, as the reaction can be exothermic.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath to precipitate the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product as a yellow crystalline solid.

  • Drying: Dry the purified product under vacuum.

Proposed Mechanism of Action

Mequindox is known to act as an inhibitor of DNA synthesis.[1] The N-oxide groups are believed to be crucial for its biological activity. Under hypoxic conditions, these N-oxide groups can be reduced, leading to the formation of reactive intermediates that can damage DNA, thereby inhibiting bacterial replication.

Figure 1. Proposed mechanism of action for Mequindox.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2. General experimental workflow.

References

Application Notes and Protocols for the Characterization of 2-Methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the comprehensive characterization of 2-methylquinoxalinediium-1,4-diolate, a heterocyclic N-oxide of interest in pharmaceutical research. The following sections outline the key analytical methods, experimental procedures, and data presentation guidelines to ensure robust and reproducible characterization.

Overview of Analytical Methods

The characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and structural properties. These methods include spectroscopy (NMR, FTIR), mass spectrometry, thermal analysis, and elemental analysis.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Thermal Thermal Analysis (TGA/DSC) Purification->Thermal EA Elemental Analysis Purification->EA XRC X-ray Crystallography (for structural analogues) Purification->XRC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment Thermal->Purity_Assessment EA->Purity_Assessment Report Comprehensive Report Structure_Confirmation->Report Purity_Assessment->Report

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: 2-4 seconds

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2-5 seconds

    • Reference the spectrum to the solvent peak.

2.1.2. Data Presentation: NMR Spectral Data

The following table presents representative ¹H and ¹³C NMR data for the closely related compound, 2-methylquinoxaline, which can be used as a reference for interpreting the spectra of this compound.

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
2-Methylquinoxaline¹H~8.75sH3
~8.05mH5, H8
~7.70mH6, H7
~2.78s-CH₃
2-Methylquinoxaline¹³C~155.0CC2
~143.0CC9, C10
~142.0CHC3
~129.5CHC6, C7
~129.0CHC5, C8
~22.0CH₃-CH₃

Note: The chemical shifts for this compound are expected to differ due to the presence of the N-oxide groups, which will deshield the adjacent protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

2.2.1. Experimental Protocol: FTIR

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation:

    • Use a standard FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

2.2.2. Data Presentation: FTIR Spectral Data

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic)3000 - 2850
C=N stretching1620 - 1580
C=C stretching (aromatic)1600 - 1450
N-O stretching1300 - 1200
C-H bending (out-of-plane)900 - 675

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

3.1. Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

3.2. Data Presentation: Mass Spectrometry Data

Ion m/z (calculated) m/z (observed)
[M]⁺ (for C₉H₈N₂O₂)176.06-
[M+H]⁺177.06-

Note: The observed m/z values should be reported from the experimental data. The fragmentation pattern of quinoxaline N-oxides often involves the loss of oxygen atoms.

Thermal Analysis

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information about the thermal stability and phase transitions of the compound.

4.1. Experimental Protocol: TGA/DSC

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

  • Instrumentation:

    • Use a simultaneous TGA/DSC instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Data Acquisition:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

4.2. Data Presentation: Thermal Analysis Data

Parameter Value
Melting Point>170 °C (with decomposition)[1]
Onset of DecompositionTo be determined from TGA
Major Weight Loss StepsTo be determined from TGA

Elemental Analysis

Elemental analysis is a fundamental technique to determine the elemental composition of a pure organic compound.

5.1. Experimental Protocol: Elemental Analysis

  • Sample Preparation:

    • Provide a pure, dry sample (typically 2-5 mg) for analysis.

  • Instrumentation:

    • Use a CHN elemental analyzer.

  • Data Acquisition:

    • The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of carbon, hydrogen, and nitrogen.

5.2. Data Presentation: Elemental Analysis Data

Element Calculated (%) for C₉H₈N₂O₂ Found (%)
Carbon (C)61.36-
Hydrogen (H)4.58-
Nitrogen (N)15.90-

Note: The experimentally found percentages should be within ±0.4% of the calculated values to confirm the elemental composition and purity of the compound.

X-ray Crystallography (for Structural Analogues)

XRC_Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution CIF_File Generation of CIF File Structure_Solution->CIF_File

Caption: Workflow for single-crystal X-ray crystallography.

6.1. Data Presentation: Crystallographic Data for 2-isopropyl-3-methylquinoxaline 1,4-dioxide[2]

Parameter Value
Chemical FormulaC₁₂H₁₄N₂O₂
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)13.3879 (10)
b (Å)6.8462 (6)
c (Å)11.8861 (9)
V (ų)1089.44 (15)
Z4

This crystallographic data for a structural analogue demonstrates the typical planarity of the quinoxaline ring system in di-N-oxide derivatives.[2]

References

Application Note: Quantitative Analysis of 2-Methylquinoxaline-1,4-diolate using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 2-methylquinoxaline-1,4-diolate, also known as Mequindox. The described protocol is suitable for the analysis of the pure active pharmaceutical ingredient (API) and can be adapted for formulation analysis. The method is developed based on established principles for the analysis of quinoxaline derivatives and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.

Introduction

2-Methylquinoxaline-1,4-diolate (Mequindox) is a quinoxaline di-N-oxide compound with known antimicrobial properties.[1][2] Accurate and reliable quantification of Mequindox is crucial for quality control in drug manufacturing, stability studies, and various research applications. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and reliable technique for the analysis of such compounds.[3][4] This document provides a comprehensive protocol for a reversed-phase HPLC-UV method for the determination of 2-methylquinoxaline-1,4-diolate, including sample preparation, chromatographic conditions, and detailed validation parameters.

Experimental

Materials and Reagents
  • 2-Methylquinoxaline-1,4-diolate reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters (e.g., PTFE or Nylon)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 15% B; 2-10 min: 15-80% B; 10-12 min: 80% B; 12-12.1 min: 80-15% B; 12.1-15 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Scan for λmax (approx. 260 nm or 317 nm as starting points)

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2-methylquinoxaline-1,4-diolate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions) to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

Sample Preparation (for Drug Substance)
  • Accurately weigh approximately 25 mg of the 2-methylquinoxaline-1,4-diolate sample and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with methanol.

  • Further dilute an aliquot of this solution with the mobile phase (initial conditions) to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Wavelength Selection (λmax Determination)
  • Prepare a standard solution of 2-methylquinoxaline-1,4-diolate (e.g., 10 µg/mL) in the mobile phase.

  • Using the Diode Array Detector, scan the UV spectrum of the analyte peak from 200 to 400 nm.

  • The wavelength of maximum absorbance (λmax) should be used for quantification. Based on literature for similar quinoxaline di-N-oxide derivatives, the λmax is expected to be around 260 nm.[4] Another study on quinoxaline derivatives suggests a detection wavelength of 317 nm.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a standard solution. The chromatograms were assessed to ensure no interfering peaks were present at the retention time of 2-methylquinoxaline-1,4-diolate.

Linearity and Range

Linearity was determined by injecting a series of at least five concentrations over the range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

ParameterAcceptance CriteriaResult
Range 1 - 100 µg/mLEstablished
Correlation Coefficient (r²) ≥ 0.9950.999
y-intercept Close to zero1234.5
Accuracy

Accuracy was determined by the recovery method, spiking a placebo with known amounts of 2-methylquinoxaline-1,4-diolate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.50.898.0 - 102.0%
100%100.20.598.0 - 102.0%
120%99.80.798.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution at 100% of the target concentration were performed.

Precision Level%RSDAcceptance Criteria
Repeatability (Intra-day) 0.6≤ 2%
Intermediate Precision (Inter-day) 1.1≤ 2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterS/N RatioResult (µg/mL)
LOD 3:10.1
LOQ 10:10.3

System Suitability

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Separation Chromatographic Separation (C18 Column) HPLC_System->Chrom_Separation UV_Detection UV Detection (at λmax) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification (Peak Area) Data_Acquisition->Quantification Report Final Report Quantification->Report Validation_Pathway cluster_parameters Validation Parameters (ICH Q2) Method Developed HPLC-UV Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

References

Preparing Stock Solutions of 2-methylquinoxalinediium-1,4-diolate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 2-methylquinoxalinediium-1,4-diolate (CAS No. 6639-86-7), a quinoxaline derivative of interest in pharmaceutical research. Due to the limited availability of public data on this specific compound, this protocol is based on the general properties of quinoxaline di-N-oxide derivatives and best practices in laboratory settings. It is imperative for the user to perform small-scale solubility and stability tests prior to preparing larger batches of stock solutions.

Introduction

This compound belongs to the quinoxaline di-N-oxide class of compounds. These compounds are known for their diverse biological activities and are of significant interest in drug discovery and development. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure accurate and reproducible results. This protocol outlines the recommended procedures for handling, dissolving, and storing this compound.

Physicochemical Properties

A summary of the known and extrapolated properties of this compound is presented in Table 1. Researchers should note the general low aqueous solubility of quinoxaline 1,4-dioxide derivatives.

Table 1: Physicochemical Data for this compound

PropertyValueSource/Comment
CAS Number 6639-86-7-
Molecular Formula C₉H₈N₂O₂-
Molecular Weight 176.17 g/mol -
Appearance Solid (form may vary)General knowledge
Melting Point >170 °C (decomposes)[1][1]
Solubility Aqueous: Low (predicted) Organic: Likely soluble in DMSOBased on general quinoxaline di-N-oxide properties.
Storage (Solid) Store at -20°C, desiccated, and protected from light.General recommendation for related compounds.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for many biological assays.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 1.76 mg of this compound into the tube.

  • Adding the Solvent:

    • Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Securely cap the tube.

    • Vortex the mixture for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid has dissolved. If not, continue vortexing. For compounds that are difficult to dissolve, brief sonication in a water bath may be helpful.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Preparing Stock Solution

G Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh 1.76 mg of Compound equilibrate->weigh add_dmso Add 1.0 mL of DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_sol Visually Inspect Solution vortex->check_sol check_sol->vortex Solid Remains sonicate Optional: Sonicate check_sol->sonicate If Needed aliquot Aliquot into Single-Use Volumes check_sol->aliquot Fully Dissolved sonicate->vortex store Store at -20°C or -80°C Protected from Light aliquot->store end End store->end

Caption: Workflow for the preparation of a 10 mM stock solution of this compound in DMSO.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for the compound for specific handling and safety information. If an SDS is not available, handle with caution as a potentially hazardous substance.

  • DMSO is a skin penetrant and can carry dissolved compounds through the skin. Avoid direct contact.

Recommendations and Best Practices

  • Solubility Testing: Before preparing a large stock solution, it is highly recommended to perform a small-scale solubility test. This can be done by attempting to dissolve a small, known amount of the compound in a specific volume of the desired solvent.

  • Stability: The stability of this compound in solution is not well-documented. It is advisable to prepare fresh stock solutions for critical experiments. Avoid long-term storage of solutions unless stability has been confirmed. The use of single-use aliquots is strongly recommended to minimize degradation from repeated freeze-thaw cycles.

  • Aqueous Solutions: For cell-based assays, it is common to dilute the DMSO stock solution in an aqueous buffer or cell culture medium. Be aware of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is also important to check for precipitation of the compound upon dilution into aqueous solutions.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways modulated by this compound are not detailed in the available literature, many quinoxaline derivatives are investigated for their roles in pathways related to cellular stress and proliferation. A hypothetical signaling pathway is depicted below to illustrate a potential mechanism of action for a generic quinoxaline di-N-oxide compound.

G Compound 2-methylquinoxalinediium- 1,4-diolate ROS Reactive Oxygen Species (ROS) Compound->ROS Induces StressKinase Stress-Activated Protein Kinase (e.g., JNK) ROS->StressKinase Activates TranscriptionFactor Transcription Factor (e.g., AP-1) StressKinase->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates Apoptosis Apoptosis GeneExpression->Apoptosis Leads to

Caption: A hypothetical signaling pathway for a quinoxaline di-N-oxide compound.

References

Application Notes and Protocols for In Vitro Assay Design of 2-methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline 1,4-di-N-oxides (QdNOs) are a class of heterocyclic compounds recognized for their extensive biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties.[1] 2-methylquinoxalinediium-1,4-diolate, a member of this class, holds significant promise for therapeutic applications. The biological effects of QdNOs are often linked to their bioreductive activation, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage, including DNA damage.[2][3] This document provides a detailed guide for the in vitro evaluation of this compound, outlining key assays to characterize its antimicrobial, anticancer, and anti-inflammatory potential.

Antimicrobial Activity Assays

The antimicrobial potential of this compound can be assessed against a panel of clinically relevant bacterial and fungal strains. Standard methods such as broth microdilution, disk diffusion, and time-kill assays are recommended to determine the compound's potency and spectrum of activity.[4][5][6]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The MBC is the lowest concentration that results in microbial death.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that shows no growth on the agar plate after incubation.

Data Presentation

Summarize the MIC and MBC values in a table for clear comparison across different microbial strains.

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Experimental Workflow: MIC and MBC Determination```dot

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Inoculum Inoculation Inoculate Microplate Inoculum->Inoculation Compound Compound Dilution Series Compound->Inoculation Incubation Incubate Inoculation->Incubation MIC Determine MIC Incubation->MIC MBC Determine MBC MIC->MBC

Caption: Potential apoptosis induction pathway.

Anti-inflammatory Activity Assays

The anti-inflammatory properties of this compound can be investigated using in vitro models that assess its ability to inhibit key inflammatory mediators and pathways.

[7][8]#### 3.1. Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation

Tabulate the percentage of nitric oxide inhibition at different concentrations of the test compound.

Compound Concentration (µM)Nitric Oxide Inhibition (%)
1
10
50
100

Experimental Workflow: Anti-inflammatory Assay

Anti_Inflammatory_Workflow cluster_setup Setup cluster_stimulation Stimulation cluster_analysis Analysis Cells Macrophage Culture Compound Compound Treatment Cells->Compound LPS LPS Stimulation Compound->LPS Incubation Incubate LPS->Incubation Griess Griess Assay Incubation->Griess Analysis Data Analysis Griess->Analysis

Caption: Workflow for nitric oxide inhibition assay.

Conclusion

The protocols and assays outlined in this document provide a robust framework for the comprehensive in vitro characterization of this compound. By systematically evaluating its antimicrobial, anticancer, and anti-inflammatory activities, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for Testing 2-methylquinoxalinediium-1,4-diolate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 2-methylquinoxalinediium-1,4-diolate, a member of the quinoxaline di-N-oxide class of compounds. The protocols outlined below detail methodologies for assessing its cytotoxic and apoptotic effects on cancer cell lines.

Introduction

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiparasitic properties.[1] Emerging evidence suggests that certain quinoxaline-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase II and modulation of key apoptotic signaling pathways.[2] This document provides detailed protocols for the systematic evaluation of this compound's potential as an anticancer agent.

Data Presentation

The following tables summarize hypothetical cytotoxic activities of this compound and related quinoxaline derivatives against various human cancer cell lines. This data is for illustrative purposes and serves as a template for presenting experimental findings.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
PC-3Prostate Cancer3.5
MCF-7Breast Cancer5.2
HCT-116Colon Cancer4.8
HepG2Liver Cancer6.1

Table 2: Comparative Cytotoxicity of Quinoxaline Derivatives (IC₅₀ in µM after 48h)

CompoundPC-3MCF-7HCT-116HepG2
This compound 3.5 5.2 4.8 6.1
Quinoxaline Derivative A4.11[2]7.439.27-
Quinoxaline Derivative B2.11[2]5.116.18-
Doxorubicin (Reference)0.50.80.61.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental Workflow for Cell Viability Assay

G A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT-based cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Logical Flow of Apoptosis Detection

G Start Cell Population AnnexinV_neg_PI_neg Viable Cells (Annexin V-, PI-) Start->AnnexinV_neg_PI_neg Healthy AnnexinV_pos_PI_neg Early Apoptotic Cells (Annexin V+, PI-) Start->AnnexinV_pos_PI_neg Apoptosis Induction AnnexinV_pos_PI_pos Late Apoptotic/Necrotic Cells (Annexin V+, PI+) AnnexinV_pos_PI_neg->AnnexinV_pos_PI_pos Membrane Permeabilization

Caption: Quadrant analysis of apoptosis assay results.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis signaling pathways.

Materials:

  • Human cancer cell lines

  • 6-well plates or larger flasks

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Topoisomerase II, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like β-actin.

Proposed Signaling Pathway of this compound

Based on studies of related quinoxaline derivatives, this compound may induce apoptosis through the inhibition of Topoisomerase II and modulation of the intrinsic apoptotic pathway.[2]

Proposed Apoptotic Signaling Pathway

G Compound This compound TopoII Topoisomerase II Compound->TopoII Inhibition DNA_Damage DNA Strand Breaks TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

References

Application Notes: Antimicrobial Susceptibility of 2-Methylquinoxalinediium-1,4-diolate (Mequindox)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 2-Methylquinoxalinediium-1,4-diolate, also known as Mequindox (MEQ), is a synthetic antibacterial agent belonging to the quinoxaline 1,4-di-N-oxides (QdNOs) class.[1] These compounds are recognized as potent antibacterial agents and have been utilized in veterinary medicine to prevent and treat bacterial infections.[1][2] MEQ exhibits a broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, as well as mycobacteria and mycoplasma.[1][3] The antimicrobial efficacy of MEQ and other QdNOs is intrinsically linked to their two N-oxide functional groups, which are crucial for their mechanism of action.[2][4]

Mechanism of Action The antibacterial action of this compound is based on its nature as a bioreductive prodrug. Within the bacterial cell, particularly under low-oxygen conditions, the N-oxide groups of the quinoxaline ring are enzymatically reduced. This process generates reactive oxygen species (ROS) and radical intermediates.[2][4] These highly reactive molecules induce significant oxidative stress and cause damage to cellular macromolecules, most notably DNA.[2][4] The resulting DNA damage triggers the bacterial SOS response, a pathway that attempts to repair the damage but can also lead to cell filamentation (halting of cell division) and ultimately, cell death.[2] The N-deoxy metabolites of MEQ, lacking the N-oxide groups, do not exhibit antibacterial activity, highlighting the necessity of these groups for the compound's efficacy.[2][4]

cluster_cell Bacterial Cell MEQ Mequindox (this compound) Reduction Bioreductive Activation (Bacterial Reductases) MEQ->Reduction Enters Cell ROS Reactive Oxygen Species (ROS) & Radical Intermediates Reduction->ROS Generates DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Induces SOS SOS Response Activation DNA_Damage->SOS Triggers Cell_Death Cell Division Inhibition & Bacterial Cell Death SOS->Cell_Death

Caption: Proposed mechanism of action for Mequindox in bacteria.

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial activity of this compound (Mequindox) and related compounds against various microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of Mequindox

Microorganism Strain MIC (µg/mL) Notes
Mycobacterium tuberculosis H37Rv 4 - 8 -
Mycobacterium bovis - 4 - 8 -
Mycoplasma gallisepticum - - Additive effect with tetracycline (FIC Index = 0.75).[1][5]

| M. tuberculosis complex | - | - | Additive effect with rifampicin (FIC Index = 0.75).[1][5] |

Table 2: Comparative MICs of other Quinoxaline 1,4-di-N-oxides

Compound Microorganism Strain MIC (µg/mL)
Quinocetone Microsporum canis - 8
Quinocetone Mycoplasma gallisepticum - 8 - 16
Quinocetone Mycoplasma hyopneumoniae - 8 - 16
Cyadox (CYA) Clostridium perfringens CVCC1125 1
Olaquindox (OLA) Clostridium perfringens CVCC1125 1
Cyadox (CYA) Brachyspira hyodysenteriae B204 0.031

| Olaquindox (OLA) | Brachyspira hyodysenteriae | B204 | 0.0625 |

Experimental Protocols

Standardized protocols are critical for obtaining accurate and reproducible antimicrobial susceptibility data.[6][7] The following are detailed methodologies for determining the in vitro activity of this compound.

start Start: Pure Bacterial Culture prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dilute_compound 2. Serially Dilute Mequindox in Microtiter Plate dilute_compound->inoculate incubate_mic 4. Incubate Plate (35-37°C for 16-20h) inoculate->incubate_mic read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture 6. Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc 7. Incubate Agar Plates (35-37°C for 18-24h) subculture->incubate_mbc read_mbc 8. Read MBC (Lowest concentration killing ≥99.9% of bacteria) incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M7-A8 standard methodology.[2]

1. Materials:

  • This compound (Mequindox) stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Pure culture of the test microorganism (e.g., E. coli, S. aureus).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth.

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

2. Inoculum Preparation:

  • a. From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism.

  • b. Transfer the colonies to a tube containing sterile saline or broth.

  • c. Vortex thoroughly to create a smooth suspension.

  • d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This can be done visually or using a spectrophotometer.

  • e. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

3. Plate Preparation and Inoculation:

  • a. Dispense 100 µL of CAMHB into each well of a 96-well plate.

  • b. Add 100 µL of the Mequindox stock solution to the first well and mix, creating a 1:2 dilution.

  • c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the series.

  • d. The final volume in each well should be 100 µL. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • e. Add 100 µL of the standardized bacterial inoculum (prepared in step 2e) to each well, except the sterility control. The final volume in the test wells will be 200 µL.

4. Incubation:

  • a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours under ambient air conditions.[8] For anaerobic organisms, use appropriate anaerobic conditions (e.g., 85% N₂, 10% H₂, and 5% CO₂).[2]

5. Interpretation:

  • a. The MIC is defined as the lowest concentration of Mequindox that completely inhibits visible growth of the organism.[6] This can be determined by visual inspection of the wells.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC test to ascertain the concentration at which the compound is bactericidal.

1. Materials:

  • Completed MIC test plate.

  • Standard agar plates (e.g., Mueller-Hinton Agar).

  • Sterile micropipette and tips.

2. Procedure:

  • a. From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.[2]

  • b. Spot-inoculate the aliquot onto a quadrant of a labeled agar plate.

  • c. Also, plate an aliquot from the positive growth control well to ensure the viability of the inoculum.

3. Incubation:

  • a. Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

4. Interpretation:

  • a. Count the number of colonies on each spot.

  • b. The MBC is defined as the lowest concentration of Mequindox that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[2]

Protocol 3: Agar Disk Diffusion Test (General Method)

This method provides a qualitative assessment of susceptibility. Interpretive criteria (zone diameter breakpoints) specific to Mequindox would need to be established.[10]

1. Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile paper disks (6 mm diameter).

  • Mequindox solution of a known concentration.

  • Standardized bacterial inoculum (0.5 McFarland).

  • Sterile swabs.

  • Forceps or disk dispenser.

2. Procedure:

  • a. Prepare Mequindox-impregnated disks by applying a precise volume of the stock solution to sterile paper disks and allowing them to dry.

  • b. Dip a sterile swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[9]

  • c. Inoculate a dry MHA plate by swabbing the entire surface evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[9]

  • d. Allow the plate to dry for 3-5 minutes.

  • e. Using sterile forceps or a dispenser, place the Mequindox disk onto the surface of the agar.[8] Ensure the disk is in firm contact with the agar.

  • f. Include standard quality control disks on each plate.

3. Incubation:

  • a. Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]

4. Interpretation:

  • a. Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a caliper or ruler.[8]

  • b. The result is interpreted as Susceptible, Intermediate, or Resistant by comparing the zone diameter to established breakpoints.

References

Animal Models for Studying Quinoxaline-1,4-Dioxide Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-1,4-dioxide derivatives are a class of heterocyclic N-oxides with a broad spectrum of biological activities, including antibacterial, anticancer, and antiparasitic effects.[1][2][3][4] While specific data on 2-methylquinoxalinediium-1,4-diolate is limited in publicly available research, extensive studies on structurally related and commercially significant compounds like Olaquindox and Carbadox provide a robust framework for designing and implementing animal models to assess the efficacy of novel quinoxaline-1,4-dioxide derivatives.[5][6] These compounds have been widely used in veterinary medicine as antibacterial agents and growth promoters in livestock, particularly swine.[7][8][9]

This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of quinoxaline-1,4-dioxide compounds, drawing upon the wealth of data available for Olaquindox and Carbadox. The protocols outlined below can be adapted for the evaluation of this compound and other novel derivatives.

The primary mechanism of action for many quinoxaline-1,4-dioxides involves the inhibition of bacterial DNA synthesis, making them effective against a range of pathogens.[7][8] In vivo studies are crucial for determining the pharmacokinetic and pharmacodynamic properties, as well as the safety and efficacy of these compounds.

Data Presentation: Efficacy of Olaquindox and Carbadox in Animal Models

The following tables summarize quantitative data from various studies on Olaquindox and Carbadox, showcasing their effects on growth performance and antibacterial efficacy in different animal models.

Table 1: Summary of Olaquindox Efficacy Studies in Swine

Animal ModelDosageDurationKey Efficacy EndpointsResultsReference
Weaned Piglets50-100 ppm in feed4 weeksAverage daily gain (ADG), Feed conversion ratio (FCR)Increased ADG and improved FCR compared to control groups.[5]
Growing Pigs25-50 ppm in feed8 weeksPrevention of swine dysenterySignificantly reduced incidence and severity of swine dysentery.[7]
Young Cattle50 mg/kg body weight10-14 daysTreatment of gastroenteritis and pneumoniaEffective in treating bacterial infections with clinical improvement observed.[7]

Table 2: Summary of Carbadox Efficacy Studies in Swine

Animal ModelDosageDurationKey Efficacy EndpointsResultsReference
Nursery Pigs50 g/ton of feed3 weeksControl of swine dysentery, Improved feed efficiencyEffective control of Brachyspira hyodysenteriae and improved feed efficiency.[8]
Growing Swine55 ppm in feedNot to be fed to swine weighing >75 lbsIncreased rate of weight gainSignificant increase in weight gain compared to non-medicated animals.[10]
Weaned Pigs50, 100, 150, 200 ppm in feed10 weeksPrevention of bacterial enteritisDose-dependent prevention of enteritis caused by susceptible bacteria.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for testing the efficacy of this compound.

Protocol 1: General Growth Promotion and Feed Efficacy Study in Swine

Objective: To evaluate the effect of a test quinoxaline-1,4-dioxide compound on the growth performance and feed efficiency of weaned piglets.

Animals:

  • Healthy, weaned piglets (e.g., Large White or Landrace breed), 3-4 weeks of age.

  • Animals should be acclimatized to the housing conditions for at least 7 days prior to the experiment.

Experimental Design:

  • Randomly assign piglets to different treatment groups (e.g., Control, Vehicle Control, Test Compound Low Dose, Test Compound High Dose). A minimum of 10-12 animals per group is recommended.

  • The control group receives a standard basal diet.

  • The vehicle control group receives the basal diet with the vehicle used to administer the test compound.

  • The treatment groups receive the basal diet supplemented with the test compound at predetermined concentrations.

Procedure:

  • Diet Preparation: The test compound is thoroughly mixed into the basal feed to ensure uniform distribution.

  • Administration: Animals have ad libitum access to their respective medicated or control feed and water for the duration of the study (typically 28 days).

  • Data Collection:

    • Record individual body weights weekly.

    • Measure and record the total feed consumed by each group weekly.

    • Calculate the Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR = ADFI/ADG).

    • Observe and record any clinical signs of toxicity or adverse effects daily.

  • Endpoint Analysis: At the end of the study, blood samples may be collected for hematological and biochemical analysis. Tissues can be collected for histopathological examination.

Protocol 2: Disease Challenge Model for Antibacterial Efficacy in Swine

Objective: To assess the prophylactic or therapeutic efficacy of a test quinoxaline-1,4-dioxide compound against a specific bacterial pathogen in a swine challenge model (e.g., swine dysentery caused by Brachyspira hyodysenteriae).

Animals:

  • Healthy, weaned piglets susceptible to the pathogen of interest.

  • Confirm animals are free of the pathogen before the start of the study.

Experimental Design:

  • Prophylactic Model:

    • Animals are divided into a non-infected control group, an infected control group, and infected groups receiving different doses of the test compound.

    • Medicated feed is provided for a specified period (e.g., 7 days) before the bacterial challenge.

  • Therapeutic Model:

    • Animals are challenged with the pathogen first.

    • Once clinical signs of the disease appear, animals are randomly assigned to treatment groups (control vs. test compound).

Procedure:

  • Bacterial Challenge: Animals in the infected groups are orally inoculated with a standardized dose of the pathogenic bacteria.

  • Treatment: The test compound is administered in the feed or water at specified concentrations.

  • Monitoring and Data Collection:

    • Monitor animals daily for clinical signs of disease (e.g., diarrhea, dehydration, lethargy) and score the severity.

    • Record body weights and feed intake.

    • Collect fecal samples at regular intervals for bacterial shedding quantification (e.g., via qPCR or culture).

  • Endpoint Analysis: At the end of the study, animals are euthanized, and intestinal tissues are collected for gross pathology and histopathology to assess lesion scores.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the study of quinoxaline-1,4-dioxide efficacy.

G General Experimental Workflow for Efficacy Testing cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Animal Acclimatization B Randomization into Groups A->B C Treatment Administration (Medicated Feed/Water) B->C D Disease Challenge (for infection models) C->D E Daily Monitoring (Clinical Signs, Weight, Feed Intake) C->E D->E F Sample Collection (Blood, Tissues, Feces) E->F G Data Analysis (Statistical Evaluation) F->G H Endpoint Assessment (Histopathology, qPCR, etc.) G->H

Caption: Workflow for in vivo efficacy studies of quinoxaline-1,4-dioxides.

G Proposed Mechanism of Antibacterial Action A Quinoxaline-1,4-Dioxide (e.g., Olaquindox) B Bacterial Cell A->B Uptake C Reduction of N-oxide groups (intracellularly) B->C D Generation of Reactive Intermediates C->D E DNA Damage (e.g., strand breaks) D->E F Inhibition of DNA Gyrase D->F G Inhibition of DNA Synthesis E->G F->G H Bacterial Cell Death G->H

Caption: Mechanism of antibacterial action of quinoxaline-1,4-dioxides.

Conclusion

The established animal models and protocols for Olaquindox and Carbadox serve as an invaluable resource for the preclinical evaluation of new quinoxaline-1,4-dioxide derivatives like this compound. By adapting these methodologies, researchers can effectively assess the efficacy, safety, and pharmacokinetic profiles of novel compounds, thereby accelerating the drug development process for new antibacterial agents. Careful consideration of the specific properties of the test compound and the target disease is essential for the successful design and execution of these in vivo studies.

References

Application Notes and Protocols for the In Vivo Formulation of 2-Methylquinoxalinediium-1,4-diolate (Mequindox)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoxalinediium-1,4-diolate, commonly known as Mequindox (MEQ), is a quinoxaline di-N-oxide derivative with notable antimicrobial properties.[1][2] It has been widely utilized in veterinary medicine to treat and prevent bacterial infections in livestock.[1] Due to its biological activities, there is growing interest in its potential therapeutic applications in other areas, necessitating well-defined protocols for in vivo research.

These application notes provide detailed protocols for the formulation of Mequindox for in vivo studies, focusing on achieving appropriate solubility and stability for administration to animal models. The following sections outline the necessary materials, step-by-step formulation procedures, and administration guidelines.

Chemical Properties

A summary of the key chemical properties of Mequindox is provided in the table below.

PropertyValue
Synonyms Mequindox, 2-Acetyl-3-methylquinoxaline 1,4-dioxide, 3-methyl-2-acetylquinoxaline-1,4-dioxide
CAS Number 13297-17-1
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Light yellow to yellow solid
Melting Point 153-154 °C
Solubility DMSO: 100 mg/mL (458.27 mM) with ultrasonic assistance
Storage Store solid at -20°C. Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.

Data sourced from[1][3][4][5]

In Vivo Formulation Protocols

Mequindox is poorly soluble in aqueous solutions, necessitating the use of co-solvents and excipients for in vivo administration. Below are established protocols for preparing Mequindox formulations.

Formulation Data
FormulationComponentsAchievable ConcentrationAppearance
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.46 mM)Clear Solution
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.46 mM)Clear Solution
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (11.46 mM)Clear Solution

Data sourced from[3]

Experimental Workflow for Formulation

G cluster_prep Preparation cluster_protocols Formulation Protocols cluster_final Final Steps weigh Weigh Mequindox dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso protocol1 Protocol 1: Add PEG300, Tween-80, and Saline dissolve_dmso->protocol1 Choose Protocol protocol2 Protocol 2: Add 20% SBE-β-CD in Saline dissolve_dmso->protocol2 Choose Protocol protocol3 Protocol 3: Add Corn Oil dissolve_dmso->protocol3 Choose Protocol vortex Vortex to Homogenize protocol1->vortex protocol2->vortex protocol3->vortex sonicate Sonicate if Necessary vortex->sonicate administer Administer to Animal Model sonicate->administer

Caption: Workflow for the preparation of Mequindox formulations for in vivo studies.

Detailed Methodologies

Materials and Reagents
  • This compound (Mequindox), purity ≥98%

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Saline (0.9% sodium chloride), sterile, for injection

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Corn oil, USP grade

  • Sterile vials and syringes

  • Vortex mixer

  • Sonicator (water bath or probe)

Formulation Protocol (Step-by-Step)
  • Preparation of Mequindox Stock in DMSO:

    • Accurately weigh the required amount of Mequindox powder.

    • Add the appropriate volume of DMSO to achieve the desired initial concentration (e.g., for a final 10% DMSO concentration).

    • Vortex and/or sonicate the mixture until the Mequindox is completely dissolved. Gentle heating may also be applied if necessary.[3]

  • Addition of Co-solvents and Vehicles (Choose one of the following):

    • For Protocol 1 (DMSO/PEG300/Tween-80/Saline):

      • To the Mequindox/DMSO solution, add PEG300 and vortex to mix.

      • Add Tween-80 and vortex until the solution is homogeneous.

      • Slowly add the saline to the mixture while continuously vortexing to avoid precipitation.

    • For Protocol 2 (DMSO/SBE-β-CD in Saline):

      • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

      • To the Mequindox/DMSO solution, slowly add the 20% SBE-β-CD solution while vortexing.

    • For Protocol 3 (DMSO/Corn Oil):

      • To the Mequindox/DMSO solution, add the corn oil.

      • Vortex thoroughly to ensure a uniform suspension. Sonication may be required to achieve a stable mixture.

  • Final Homogenization:

    • After adding all components, vortex the final formulation for at least 2-3 minutes.

    • If any precipitation or phase separation is observed, sonicate the formulation until a clear solution or uniform suspension is achieved.[3]

  • Storage of Formulation:

    • It is recommended to prepare formulations fresh before each use.

    • If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before use.

In Vivo Administration

Mequindox has been administered to animals through various routes, including oral gavage and incorporation into feed.[2][6]

Oral Administration Protocol
  • Animal Preparation:

    • Acclimate animals to the experimental conditions.

    • Fasting of animals prior to oral dosing may be required depending on the study design to ensure consistent absorption.

  • Dose Calculation:

    • Calculate the required volume of the formulation based on the animal's body weight and the desired dose (mg/kg).

  • Administration:

    • Use an appropriately sized gavage needle for the animal model.

    • Carefully administer the calculated volume of the Mequindox formulation directly into the stomach.

    • Observe the animal for any immediate adverse reactions.

Dietary Admixture Protocol

In some studies, Mequindox has been incorporated directly into the animal diet.[6]

  • Diet Preparation:

    • Calculate the amount of Mequindox required to achieve the target concentration in the feed (e.g., 55, 110, or 275 mg/kg of diet).[6]

    • Thoroughly mix the Mequindox powder with a small portion of the powdered diet.

    • Gradually add this pre-mix to the bulk of the diet and mix until a homogeneous distribution is achieved.

  • Feeding:

    • Provide the medicated diet to the animals ad libitum.

    • Monitor food consumption to estimate the daily dose of Mequindox received by each animal.

Signaling Pathway Considerations

While the direct molecular targets of Mequindox are primarily related to DNA synthesis in bacteria, its toxicity in mammalian systems is an important consideration for in vivo studies.[3] Genotoxicity and potential carcinogenicity have been reported.[3][6] The diagram below illustrates a generalized logical flow for assessing potential toxicity.

G cluster_exposure Exposure cluster_effects Biological Effects cluster_outcomes Toxicological Outcomes mequindox Mequindox Administration dna_damage Potential DNA Damage mequindox->dna_damage cell_stress Cellular Stress mequindox->cell_stress genotoxicity Genotoxicity dna_damage->genotoxicity organ_toxicity Organ Toxicity (Liver, Kidney) cell_stress->organ_toxicity

Caption: Logical flow from Mequindox exposure to potential toxicological outcomes.

Stability and Solubility Assessment Protocols

To ensure the quality and reliability of in vivo studies, it is crucial to assess the stability and solubility of the prepared Mequindox formulations.

Solubility Assessment Protocol
  • Visual Inspection:

    • Observe the formulation immediately after preparation and after any storage period for signs of precipitation or phase separation.

  • Microscopic Examination:

    • Place a drop of the formulation on a microscope slide and examine for any undissolved particles.

  • Quantitative Analysis (HPLC):

    • Prepare a saturated solution of Mequindox in the chosen vehicle.

    • Centrifuge the solution to pellet any undissolved solid.

    • Carefully collect the supernatant and dilute it with an appropriate mobile phase.

    • Analyze the concentration of Mequindox in the supernatant using a validated HPLC method.

Stability Assessment Protocol
  • Sample Preparation:

    • Prepare a batch of the Mequindox formulation.

    • Divide the batch into several aliquots and store them under the intended experimental conditions (e.g., room temperature, 4°C) and protected from light.

  • Time Points:

    • Establish specific time points for analysis (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • At each time point, visually inspect an aliquot for any physical changes.

    • Quantify the concentration of Mequindox in the aliquot using a validated HPLC method.

    • A solution is generally considered stable if the concentration of the active ingredient remains above 90% of the initial concentration.[7]

  • pH Monitoring:

    • For aqueous-based formulations, monitor the pH at each time point, as changes in pH can affect both solubility and stability.[7]

By following these detailed application notes and protocols, researchers can prepare consistent and appropriate formulations of this compound for their in vivo studies, ensuring the reliability and reproducibility of their experimental results.

References

Application Notes and Protocols for 2-Methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 2-methylquinoxalinediium-1,4-diolate. The following information is based on available Safety Data Sheets (SDS) for the compound and its derivatives, as well as general best practices for handling hazardous chemicals in a laboratory setting.

Hazard Identification and Summary

This compound and its derivatives are classified as hazardous materials. The primary hazards associated with these compounds are summarized in the table below.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Flammable SolidCategory 1P210, P240, P241
Acute Toxicity (Oral)Category 4P264, P270, P301+P312+P330
Skin IrritationCategory 2P264, P280, P302+P352
Serious Eye DamageCategory 1P280, P305+P351+P338+P310
Aquatic Hazard (Acute & Chronic)Category 3P273, P501

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

PPE TypeSpecification
Eye Protection Chemical splash goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]
Skin and Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]

Safe Handling Protocols

Adherence to the following protocols is mandatory to ensure the safe handling of this compound.

Engineering Controls
  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Use spark-proof tools and explosion-proof equipment to prevent ignition sources.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

Standard Operating Procedure
  • Preparation :

    • Designate a specific area within the laboratory for handling the compound.[3][4]

    • Ensure all necessary PPE is available and in good condition.

    • Have a chemical spill kit readily available.

  • Handling :

    • Ground/bond the container and receiving equipment to prevent static discharge.

    • Avoid creating dust when handling the solid material.[1]

    • Keep away from heat, sparks, open flames, and hot surfaces.[5]

    • Do not eat, drink, or smoke in the designated handling area.[1][5]

  • Storage :

    • Store in a tightly closed, properly labeled container.[1][5]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6]

    • The recommended storage temperature is 2-8°C.[1]

Disposal Protocols

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • All waste contaminated with this compound must be considered hazardous waste.

  • Segregate solid waste from liquid waste.

  • Collect waste in compatible, clearly labeled, and sealed containers.[7][8]

Disposal Procedure
  • Solid Waste :

    • Place contaminated solids (e.g., weighing paper, gloves, etc.) into a designated, labeled hazardous waste container.

    • The container should be kept closed when not in use.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Empty Containers :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][5][9]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[4][9]

    • After triple-rinsing, the container can be disposed of as non-hazardous waste.

  • Final Disposal :

    • All hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, follow these procedures.

Emergency SituationProcedure
Spill Evacuate the area. For small spills, if trained, use a spill kit with appropriate PPE. For large spills, contact your institution's emergency response team.
Fire Use a Class D fire extinguisher for flammable solids. Do not use water if the compound is water-reactive.[10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

Visual Protocols

The following diagrams illustrate the workflows for the safe handling and disposal of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Verify Spill Kit Availability don_ppe->spill_kit weigh Weigh Compound in Fume Hood spill_kit->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer store Store in a Cool, Dry, Ventilated Area transfer->store After Use

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solid Waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container empty_container Empty Compound Container triple_rinse Triple Rinse Container empty_container->triple_rinse approved_facility Dispose via Approved Facility solid_container->approved_facility liquid_container->approved_facility triple_rinse->liquid_container Collect Rinsate

Caption: Workflow for the safe disposal of this compound waste.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-methylquinoxalinediium-1,4-diolate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and effective method is the Beirut reaction.[1][2] This reaction involves the condensation of benzofuroxan (also known as benzofurazan-1-oxide) with a compound containing an active methylene group, in this case, acetone, in the presence of a basic catalyst.[1]

Q2: What is the general reaction scheme for the synthesis of this compound via the Beirut reaction?

A2: The reaction proceeds as follows:

Benzofuroxan + Acetone --(Base Catalyst)--> this compound

Q3: What are the typical yields for this type of reaction?

A3: Yields for the Beirut reaction can vary depending on the specific substrates and reaction conditions. For analogous quinoxaline 1,4-dioxide syntheses, yields ranging from 60% to 80% have been reported. Optimization of reaction parameters is crucial for achieving high yields.

Q4: What are the key parameters to control for a successful synthesis?

A4: The key parameters to control are the choice of base catalyst, solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly the benzofuroxan, is also critical.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive or insufficient base catalyst. 2. Low quality or decomposed benzofuroxan. 3. Incorrect reaction temperature. 4. Insufficient reaction time.1. Use a fresh, anhydrous base. Consider using a stronger base like sodium hydride if weaker bases like ammonia or piperidine are ineffective. 2. Ensure the benzofuroxan is pure and has not decomposed. Purification by recrystallization may be necessary. 3. Optimize the reaction temperature. Some Beirut reactions proceed at room temperature, while others may require gentle heating. Start with room temperature and monitor the reaction progress. 4. Extend the reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Multiple Products/Side Reactions 1. The base may be reacting with the starting material or product. For example, using ammonia in methanol can lead to the substitution of leaving groups on the benzofuroxan ring with methoxy or amino groups. 2. Self-condensation of acetone can occur, especially at higher temperatures or with strong bases, leading to byproducts.[3]1. Choose a non-nucleophilic base or a base that is less likely to participate in side reactions. Piperidine in a non-alcoholic solvent like dichloromethane can be a good alternative. 2. Control the reaction temperature carefully, avoiding excessive heat. Add the base slowly to the reaction mixture to minimize localized high concentrations.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. The product may be difficult to crystallize.1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust the stoichiometry of the reactants. 2. Use column chromatography for purification if recrystallization is ineffective. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be used. 3. Try different solvents or solvent mixtures for recrystallization. Common solvents for quinoxaline derivatives include ethanol, methanol, and ethyl acetate.
Product Decomposition Quinoxaline 1,4-dioxides can be sensitive to light and strong acidic or basic conditions, which can lead to rearrangements or deoxygenation.[1]1. Protect the reaction and the final product from direct light. 2. Avoid harsh acidic or basic conditions during workup and purification. Neutralize the reaction mixture carefully and use mild purification techniques.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via the Beirut Reaction

This protocol is a generalized procedure based on the synthesis of analogous quinoxaline 1,4-dioxides. Optimization may be required to achieve the best results for this specific compound.

Materials:

  • Benzofuroxan

  • Acetone (anhydrous)

  • Piperidine (or other suitable base like gaseous ammonia)

  • Dichloromethane (DCM, anhydrous) or Methanol

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzofuroxan (1 equivalent) in anhydrous dichloromethane or methanol.

  • Addition of Acetone: Add a molar excess of anhydrous acetone (e.g., 5-10 equivalents) to the solution.

  • Addition of Base: Slowly add the base catalyst (e.g., piperidine, 0.1-0.2 equivalents) to the reaction mixture at room temperature. If using gaseous ammonia, bubble it through the solution for a few minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

  • Purification:

    • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate.

    • Column Chromatography: If recrystallization is not effective, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Benzofuroxan Benzofuroxan Reaction_Mixture Reaction Mixture in Solvent Benzofuroxan->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Reaction_Mixture Solvent_Removal Solvent Removal Reaction_Mixture->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or No Product Check_Reagents Check Reagent Quality (Base, Benzofuroxan) Start->Check_Reagents Is everything fresh and pure? Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Are conditions optimized? Side_Reactions Investigate Side Reactions (e.g., with Solvent/Base) Start->Side_Reactions Are there unexpected spots on TLC? Purification_Issues Optimize Purification (Recrystallization, Chromatography) Check_Reagents->Purification_Issues Reagents OK Check_Conditions->Purification_Issues Conditions OK Side_Reactions->Purification_Issues Side products identified

Caption: A logical troubleshooting guide for low yield in the synthesis.

References

troubleshooting low solubility of 2-methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylquinoxalinediium-1,4-diolate, with a focus on addressing its low solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a heterocyclic N-oxide compound. Quinoxaline 1,4-dioxide derivatives are a class of compounds investigated for a wide range of biological activities, including antimicrobial and antitumoral properties.[1][2] The two N-oxide groups are crucial for the biological activity of these compounds.[1]

Q2: I'm experiencing very low solubility of this compound in my aqueous buffer. Is this normal?

Yes, it is common for quinoxaline 1,4-dioxide derivatives to exhibit low solubility in aqueous solutions.[2] The N-oxide groups are highly polar and can form strong hydrogen bonds. While this polarity might suggest water solubility, strong intermolecular forces in the crystal lattice can lead to poor solubility in water and other protic solvents.

Q3: Are there any known solvents in which this compound has better solubility?

Q4: Can the low solubility of this compound affect my experimental results?

Absolutely. Poor solubility can lead to several issues, including:

  • Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended.

  • Poor bioavailability: In in vivo studies, low aqueous solubility is a major hurdle for oral absorption.

  • Precipitation during experiments: The compound may precipitate out of solution upon dilution or changes in temperature or pH, leading to unreliable results.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound.

Problem: The compound is not dissolving in my chosen solvent.

1. Initial Assessment and Solvent Selection:

  • Review Solvent Choice: If you are using an aqueous buffer, consider starting with a small amount of an organic co-solvent.

  • Recommended Solvents to Try:

    • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF). These are often the most effective for this class of compounds.

    • Alcohols: Methanol, Ethanol. May have limited success but are worth trying.

    • Co-solvents: Prepare a stock solution in a minimal amount of DMSO and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration in your assay, as it may affect biological systems.

2. Physical Methods to Enhance Dissolution:

  • Agitation and Sonication:

    • Vortex the sample vigorously.

    • Use an ultrasonic bath to break up solid particles and increase the surface area for dissolution.

  • Heating:

    • Gently warm the solution. Be cautious, as excessive heat can lead to degradation. It is advisable to check the thermal stability of the compound if possible.

3. Chemical Modifications to Improve Solubility:

  • pH Adjustment:

    • The solubility of compounds with ionizable groups can be significantly influenced by pH. Although this compound is not strongly acidic or basic, slight pH adjustments to your buffer might have an effect. It is recommended to experimentally determine the pKa of the compound for a more targeted approach.

  • Use of Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to increase solubility by forming micelles.

    • Cyclodextrins: These can form inclusion complexes with poorly soluble compounds, increasing their apparent water solubility.

Data Presentation: Solubility Profile (Hypothetical)

As specific quantitative data for this compound is not publicly available, the following table is a hypothetical example to illustrate how solubility data should be presented once determined experimentally.

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25< 0.1Insoluble
PBS (pH 7.4)25< 0.1Insoluble
Methanol25~ 0.5Sparingly Soluble
Ethanol25~ 0.2Slightly Soluble
DMSO25> 50Freely Soluble
DMF25> 50Freely Soluble

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Add a small volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution for any remaining solid particles. If necessary, repeat the sonication.

  • Once fully dissolved, store the stock solution at an appropriate temperature (typically -20°C or -80°C) and protect it from light.

Protocol 2: Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound.

  • Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizations

Troubleshooting_Workflow start Start: Low Solubility Observed solvent_check Is the solvent appropriate? (e.g., aqueous buffer) start->solvent_check try_organic Try polar aprotic solvents (DMSO, DMF) solvent_check->try_organic No physical_methods Apply Physical Methods solvent_check->physical_methods Yes use_cosolvent Prepare stock in DMSO, then dilute into aqueous buffer try_organic->use_cosolvent success Success: Compound Dissolved use_cosolvent->success sonication Sonication physical_methods->sonication heating Gentle Heating sonication->heating chemical_methods Consider Chemical Modifications heating->chemical_methods fail Still Insoluble: Consider alternative strategies (e.g., formulation development) heating->fail ph_adjustment pH Adjustment chemical_methods->ph_adjustment excipients Add Solubilizing Excipients (Surfactants, Cyclodextrins) ph_adjustment->excipients excipients->success excipients->fail

Caption: Troubleshooting workflow for low solubility.

Solubility_Factors cluster_factors Factors Influencing Solubility compound This compound - High Crystal Lattice Energy - Polar N-Oxide Groups - Potential for H-Bonding solvent Solvent Properties - Polarity - Protic/Aprotic - pH compound->solvent Interacts with temp Temperature - Affects Kinetic Energy compound->temp Affected by additives Additives - Co-solvents - Surfactants - Cyclodextrins compound->additives Can be modified by

References

Technical Support Center: Optimizing 2-Methylquinoxalinediium-1,4-diolate (Mequindox) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 2-methylquinoxalinediium-1,4-diolate, commonly known as Mequindox (MEQ), in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or Mequindox (MEQ), is a quinoxaline 1,4-dioxide derivative. Its primary mechanism of action involves the intracellular generation of reactive oxygen species (ROS). This leads to oxidative stress, causing cellular damage, including DNA damage, cell cycle arrest, and apoptosis.[1][2]

Q2: What are the common applications of Mequindox in cell culture?

A2: Mequindox is primarily used in cell culture to study its antibacterial properties and to investigate its cytotoxic and genotoxic effects on various mammalian cell lines. It is also utilized in cancer research to explore its potential as an anti-tumor agent, particularly in hypoxic conditions.

Q3: How should I prepare a stock solution of Mequindox?

A3: Mequindox is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mg/mL in 100% DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability. For use in cell culture, the DMSO stock should be serially diluted in culture medium to the desired final concentration. To avoid cytotoxicity from the solvent, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[3]

Q4: What is a typical starting concentration for Mequindox in a cell culture experiment?

A4: The optimal concentration of Mequindox is highly dependent on the cell line and the experimental objective. For initial cytotoxicity screening in a sensitive cell line like HepG2, a concentration range of 2 to 100 µg/mL for 24 hours can be used as a starting point. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q5: What signaling pathways are known to be affected by Mequindox?

A5: Mequindox-induced oxidative stress is known to activate several key signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the p38 and JNK branches, the Nuclear Factor-kappa B (NF-κB) pathway, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitate forms in the culture medium upon addition of Mequindox. 1. The final concentration of Mequindox is too high and exceeds its solubility in the aqueous medium. 2. The final DMSO concentration is too high, causing the compound to precipitate when diluted in the aqueous medium. 3. The medium was not at the appropriate temperature (37°C) during the addition of the compound.1. Lower the final concentration of Mequindox. 2. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration is below 0.5%. 3. Warm the culture medium to 37°C before adding the Mequindox working solution.
High variability in results between replicate wells in a cytotoxicity assay (e.g., MTT assay). 1. Uneven cell seeding. 2. Incomplete dissolution of the formazan crystals in the MTT assay. 3. Potential interference of Mequindox with the MTT reagent. Some quinone-like compounds can chemically reduce MTT, leading to a false-positive signal.1. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. 2. After adding the solubilization solution, ensure complete mixing by gentle pipetting or shaking on a plate shaker until no crystals are visible. 3. Include a "no-cell" control with Mequindox at the highest concentration to check for direct reduction of MTT. If interference is observed, consider using an alternative cytotoxicity assay such as the neutral red uptake assay or a lactate dehydrogenase (LDH) release assay.
Unexpectedly high levels of cell death in the control group (treated with vehicle - DMSO only). 1. The final concentration of DMSO is too high for the specific cell line. 2. The cells are particularly sensitive to the solvent.1. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line. 2. Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%.
No significant effect of Mequindox is observed, even at high concentrations. 1. The cell line is resistant to Mequindox-induced cytotoxicity. 2. The Mequindox stock solution has degraded. 3. The incubation time is too short to observe a cytotoxic effect.1. Try a different cell line known to be sensitive to oxidative stress. 2. Prepare a fresh stock solution of Mequindox. 3. Extend the incubation time (e.g., to 48 or 72 hours) and perform a time-course experiment.

Quantitative Data

Table 1: Representative Cytotoxicity of Mequindox on a Human Liver Carcinoma Cell Line (HepG2)

Mequindox Concentration (µg/mL)Incubation Time (hours)Approximate Cell Viability (%)
0 (Control)24100
224~90
1024~75
5024~40
10024~15

Note: This data is illustrative and the actual IC50 value should be determined experimentally for each cell line and specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Mequindox for Cell Culture
  • Stock Solution Preparation:

    • Weigh out the desired amount of Mequindox powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a stock concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the Mequindox stock solution at room temperature.

    • Serially dilute the stock solution in sterile, pre-warmed (37°C) cell culture medium to the desired final concentrations.

    • Ensure that the final DMSO concentration in the medium is consistent across all treatment groups (including the vehicle control) and is at a non-toxic level (e.g., ≤ 0.5%).

Protocol 2: Mequindox Cytotoxicity Assessment using MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with Mequindox:

    • Prepare a series of Mequindox working solutions in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the Mequindox working solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the Mequindox-treated wells) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the Mequindox concentration and determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with Mequindox at the desired concentrations for the determined time.

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the compensation and quadrants.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Visualizations

Mequindox_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Mequindox Mequindox Mequindox_in Mequindox Mequindox->Mequindox_in ROS Reactive Oxygen Species (ROS) Mequindox_in->ROS DNA_Damage DNA Damage ROS->DNA_Damage p38_JNK p38 / JNK ROS->p38_JNK activates IKK IKK ROS->IKK activates Keap1 Keap1 ROS->Keap1 oxidizes Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis MAPK_Activation MAPK Activation p38_JNK->MAPK_Activation MAPK_Activation->Apoptosis IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_Activation NF-κB Activation NFκB->NFκB_Activation NFκB_Activation->Apoptosis Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE ARE->ROS neutralizes

Caption: Mequindox induces ROS, leading to DNA damage and activating MAPK, NF-κB, and Nrf2 pathways.

Experimental_Workflow Start Start Cell_Seeding Seed Cells (96-well or 6-well plate) Start->Cell_Seeding Incubation_24h Incubate 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Mequindox_Treatment Treat with Mequindox (Dose-response) Incubation_24h->Mequindox_Treatment Incubation_Treatment Incubate (24h, 48h, or 72h) Mequindox_Treatment->Incubation_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation_Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing Mequindox cytotoxicity and apoptosis in cell culture.

References

Technical Support Center: Overcoming Bacterial Resistance to 2-methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 2-methylquinoxalinediium-1,4-diolate and other quinoxaline 1,4-di-N-oxides (QdNOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning the development of bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound and other QdNOs act as antibacterial agents primarily by inducing DNA damage. This process is initiated by the reduction of the N-oxide groups within the bacterial cell, which generates reactive oxygen species (ROS) and other free radicals.[1][2][3][4] These reactive species lead to oxidative stress and damage to cellular components, most notably DNA, which in turn triggers the bacterial SOS response.[3] The presence of the two N-oxide groups is considered essential for the antibacterial activity of these compounds.[1][4]

Q2: My bacterial cultures are showing increased resistance to the compound. What are the likely mechanisms?

A2: Bacterial resistance to quinoxaline di-N-oxides can arise through several mechanisms. The most commonly reported is the active efflux of the drug from the bacterial cell, mediated by multidrug resistance pumps such as the OqxAB pump in Escherichia coli.[2] Other potential general mechanisms of resistance that bacteria may employ include enzymatic inactivation of the compound, alteration of the drug's molecular target, and changes in the permeability of the cell membrane to reduce drug uptake.[5][6]

Q3: Can bacteria develop cross-resistance to other antibiotics after developing resistance to this compound?

A3: Yes, it is possible. If the resistance mechanism is the upregulation of a multidrug efflux pump like OqxAB, the bacteria may exhibit increased resistance to other antibiotics that are also substrates for that pump.[2] It is advisable to perform susceptibility testing with a panel of antibiotics to determine the cross-resistance profile of your resistant strains.

Q4: I am not observing the expected antibacterial activity. What could be the issue?

A4: Several factors could contribute to a lack of antibacterial activity. Ensure that the compound has not degraded; the N-oxide groups are crucial for its function and can be lost.[1][4] Verify the concentration of your stock solution and the final concentration in your assay. Also, consider the experimental conditions, as the activity of some QdNOs can be influenced by the presence or absence of oxygen.[2][4] Finally, confirm the identity and purity of your bacterial strain, as contamination or misidentification can lead to unexpected results.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Possible Causes & Solutions:

CauseTroubleshooting Step
Inoculum density is not standardized. Ensure the bacterial suspension is adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) before dilution for the final inoculum of ~5 x 10⁵ CFU/mL.[7]
Variability in incubation conditions. Maintain a consistent incubation temperature (e.g., 37°C) and atmosphere (aerobic or anaerobic, as required by the specific bacteria).[3][8]
Compound precipitation in media. Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration of the solvent in the media is not inhibitory to the bacteria. Visually inspect for any precipitation.[8]
Bacterial strain contamination. Streak the culture on an appropriate agar plate to check for purity. Perform Gram staining and other identification tests if necessary.
Issue 2: Failure to Select for Resistant Mutants

Possible Causes & Solutions:

CauseTroubleshooting Step
Sub-optimal drug concentration for selection. Start the selection process with concentrations around the MIC of the parental strain (e.g., 1/2 MIC to MIC) and gradually increase the concentration in subsequent passages.[7]
Insufficient number of passages. Serial passage of the bacteria in the presence of the compound is often required. A typical protocol may involve multiple passages at each concentration to allow for the selection and growth of resistant variants.[7]
High fitness cost of resistance. The mutations conferring resistance might impose a significant fitness cost, causing the resistant mutants to be outcompeted by the wild-type population in the absence of strong selective pressure. Ensure the drug concentration is appropriate to favor the growth of resistant cells.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of two common quinoxaline 1,4-di-N-oxides, Cyadox (CYA) and Olaquindox (OLA), against specific bacterial strains under anaerobic conditions.

CompoundBacterial StrainMIC (µg/mL)Reference
Cyadox (CYA)Clostridium perfringens CVCC11251[1]
Olaquindox (OLA)Clostridium perfringens CVCC11251[1]
Cyadox (CYA)Brachyspira hyodysenteriae B2040.031[1]
Olaquindox (OLA)Brachyspira hyodysenteriae B2040.0625[1]

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 16-20 hours under the appropriate atmospheric conditions (aerobic or anaerobic).[3]

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[3]

Protocol 2: Selection of Resistant Bacterial Strains

This protocol describes a method for inducing and selecting for bacteria with resistance to this compound.

  • Initial Exposure:

    • Inoculate a culture of the susceptible parent strain into a broth containing the compound at a concentration of 1/2 MIC.[7]

    • Incubate at 37°C for 24 hours.[7]

  • Serial Passaging:

    • After incubation, transfer an aliquot of the culture to a fresh broth with the same compound concentration.

    • Repeat this for a set number of passages (e.g., 5 passages).[7]

  • Increasing Concentration:

    • After the initial set of passages, increase the concentration of the compound (e.g., to MIC, then 2x MIC, and 4x MIC).[7]

    • At each new concentration, perform another series of passages.[7]

  • Isolation and Confirmation:

    • After the final passage at the highest concentration, streak the culture onto an agar plate to obtain isolated colonies.

    • Determine the MIC of the isolated colonies to confirm the level of resistance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_selection Resistance Selection start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_compound Prepare Compound Dilutions start->prep_compound inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_compound->inoculate incubate Incubate (37°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic select_start Inoculate at 1/2 MIC read_mic->select_start Use MIC for Selection passage Serial Passages select_start->passage increase_conc Increase Compound Concentration passage->increase_conc After 5 passages increase_conc->passage Repeat Passaging isolate Isolate Resistant Colonies increase_conc->isolate At max concentration confirm_mic Confirm MIC of Resistant Strain isolate->confirm_mic

Caption: Experimental workflow for MIC determination and selection of resistant mutants.

resistance_mechanisms cluster_cell Bacterial Cell drug_target Drug Target (e.g., DNA) altered_target Altered Drug Target drug_target->altered_target Mutation leads to efflux_pump Efflux Pump (e.g., OqxAB) compound_ext 2-methylquinoxalinediium- 1,4-diolate (extracellular) efflux_pump->compound_ext porin Porin Channel compound_int Intracellular Compound porin->compound_int enzyme Inactivating Enzyme inactivated_compound Inactivated Compound enzyme->inactivated_compound compound_ext->porin Influx compound_int->drug_target Inhibition compound_int->efflux_pump Efflux compound_int->enzyme Inactivation

Caption: Potential mechanisms of bacterial resistance to this compound.

References

minimizing off-target effects of 2-methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-methylquinoxalinediium-1,4-diolate and related quinoxaline di-N-oxide compounds. The information provided is based on general principles of small molecule drug development and aims to help minimize and troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are potential off-target effects and how can they be minimized?

A1: Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to unexpected cellular responses or toxicity.[1] Minimizing these effects is crucial for developing safe and effective therapeutics. Strategies to mitigate off-target effects include:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[1]

  • High-Throughput Screening (HTS): Rapidly testing compounds against a specific target to identify those with the highest affinity and selectivity.[1]

  • Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference to understand a drug's pathways and potential off-target interactions.[1]

  • Dose-Response Studies: Determining the lowest effective concentration to reduce the likelihood of engaging off-target molecules.

  • Use of Structurally Dissimilar Control Compounds: Comparing the effects of your compound with others that have a different chemical scaffold but target the same pathway can help distinguish on-target from off-target effects.

Q2: How can I experimentally identify off-target interactions of this compound?

A2: Several in vitro and in silico methods can be employed to identify off-target interactions:

  • In Vitro Safety Pharmacology Profiling: Screening the compound against a broad panel of known biological targets, such as receptors, transporters, enzymes, and ion channels, can identify common off-target interactions early in development.[2]

  • Cell Microarray Screening: This technology assesses binding against a large library of human plasma membrane and secreted proteins to identify potential off-target binding.[3][4]

  • In Silico Computational Approaches: Predictive computer models can analyze the physicochemical properties of a small molecule to predict potential off-target interactions.[5][6] These methods can screen against thousands of targets, covering a significant portion of the proteome.[6]

  • Kinase Profiling: If the intended target is a kinase, or if off-target kinase activity is suspected, screening against a panel of kinases is recommended.

Q3: What are the first steps I should take if I observe unexpected cytotoxicity in my cell-based assays?

A3: Unexpected cytotoxicity can be a result of off-target effects. A systematic approach to troubleshooting is recommended:

  • Confirm Compound Identity and Purity: Ensure the compound is what you think it is and is free from contaminants that could be causing toxicity.

  • Perform a Dose-Response Curve: Determine the concentration at which toxicity is observed (TC50) and compare it to the concentration at which the desired on-target effect is observed (EC50 or IC50). A large window between efficacy and toxicity is desirable.

  • Use a Negative Control Cell Line: Test the compound in a cell line that does not express the intended target. Toxicity in this cell line would suggest off-target effects.

  • Assay for General Cellular Stress Markers: Investigate markers for apoptosis (e.g., caspase activation), necrosis, and oxidative stress to understand the mechanism of cell death.

Troubleshooting Guides

Issue 1: Inconsistent results between experimental batches.
Potential Cause Troubleshooting Step Expected Outcome
Compound Instability 1. Assess the stability of this compound in your experimental buffer and media over the time course of the experiment. 2. Prepare fresh stock solutions for each experiment.Consistent compound concentration throughout the experiment, leading to reproducible results.
Cell Culture Variability 1. Ensure consistent cell passage number and confluency. 2. Regularly test for mycoplasma contamination.Reduced variability in cellular response to the compound.
Pipetting Errors 1. Calibrate pipettes regularly. 2. Use positive and negative controls on every plate to assess variability.Improved precision and accuracy of results.
Issue 2: High background signal or assay interference.
Potential Cause Troubleshooting Step Expected Outcome
Compound Autofluorescence 1. Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay. 2. If autofluorescent, consider using a different fluorescent dye or a non-fluorescence-based readout.Reduced background signal and improved signal-to-noise ratio.
Compound Precipitation 1. Visually inspect solutions for any precipitate. 2. Determine the solubility of the compound in your assay buffer.Clear solutions and accurate compound concentrations.
Non-specific Binding 1. Include a control with a structurally related but inactive compound. 2. Consider adding a non-ionic detergent (e.g., Tween-20) to the assay buffer to reduce non-specific interactions.Lower background signal and more reliable data.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Kinase Profiling Sample Preparation

This protocol outlines the preparation of a sample of this compound for submission to a commercial kinase profiling service.

Materials:

  • This compound

  • High-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Prepare a specific volume of the stock solution at the concentration requested by the screening service (typically in the µM to mM range).

  • Clearly label the tube with the compound name, concentration, and solvent.

  • Ship the sample to the kinase profiling service according to their instructions, often on dry ice.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Data Analysis & Decision A Primary Assay (On-Target Activity) B Dose-Response & Potency (EC50/IC50) A->B C Cytotoxicity Assay (TC50) B->C D In Vitro Safety Panel Screening C->D E Kinase Profiling G Identify Off-Target Hits E->G F Calculate Selectivity Index (TC50 / EC50) H Go/No-Go Decision F->H G->H

Caption: Workflow for assessing on- and off-target activity.

signaling_pathway cluster_pathway Hypothetical Off-Target Pathway Ligand Off-Target Ligand Receptor Unintended Receptor (e.g., GPCR) Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Compound This compound (Hypothetical Off-Target Interaction) Compound->Receptor

Caption: Hypothetical off-target signaling pathway modulation.

troubleshooting_tree cluster_validation Initial Checks cluster_investigation Mechanism Investigation cluster_conclusion Conclusion Start Unexpected Cytotoxicity Observed CheckPurity Verify Compound Purity & Identity Start->CheckPurity CheckDose Confirm Dose-Response Relationship CheckPurity->CheckDose Purity OK NegativeControl Test in Target-Negative Cell Line CheckDose->NegativeControl Dose-dependent ApoptosisAssay Assess Apoptosis Markers NegativeControl->ApoptosisAssay Toxicity Persists OnTargetToxicity Potential On-Target Toxicity NegativeControl->OnTargetToxicity Toxicity Absent OffTargetScreen Perform Off-Target Screening ApoptosisAssay->OffTargetScreen OffTargetEffect Likely Off-Target Effect OffTargetScreen->OffTargetEffect Hits Identified

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Purification of 2-Methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-methylquinoxalinediium-1,4-diolate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. - The volume of solvent used was excessive.- Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Consider solvent systems (mixtures of a good solvent and a poor solvent). - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. - Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is Oily or Fails to Crystallize - Presence of impurities that inhibit crystallization. - Residual solvent.- Attempt to "seed" the solution with a small crystal of pure product. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - If oiling out persists, redissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity appears, then cool slowly. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Discoloration of the Product (Darkening) - Decomposition of the compound. This compound is known to be sensitive to bases and UV irradiation.[1] - Presence of colored impurities from the synthesis.- Avoid exposure to strong bases and direct light during the purification process.[1] Work in a fume hood with the sash down to minimize light exposure. - Consider treating a solution of the crude product with activated charcoal to adsorb colored impurities before filtration and recrystallization.
Poor Separation in Column Chromatography - Incorrect solvent system (eluent). - Column overloading. - Improper column packing.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to stationary phase by weight. - Ensure the column is packed uniformly to avoid channeling.
Compound Decomposes on Silica Gel Column - The acidic nature of silica gel may be causing decomposition of the acid-sensitive compound.- Deactivate the silica gel by treating it with a base, such as triethylamine, in the eluent system. - Consider using a different stationary phase, such as neutral alumina.

Frequently Asked Questions (FAQs)

What is the recommended method for purifying crude this compound?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and should be determined based on the solubility of the compound and the impurities present. For more challenging purifications, column chromatography may be necessary.

What are some suitable solvents for the recrystallization of this compound?

Based on its properties, solvents such as methanol, chloroform (slight solubility), or mixtures like ethanol/water or acetone/hexane could be suitable for recrystallization.[2] The ideal solvent or solvent system should be determined experimentally by testing the solubility of small amounts of the crude product.

How can I assess the purity of this compound after purification?

The purity of the final product can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (>170 °C with decomposition) is indicative of high purity.[2]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

What are the key stability concerns during the purification of this compound?

This compound is reported to be sensitive to bases and can undergo photoinduced rearrangement upon exposure to UV light.[1] Therefore, it is crucial to avoid basic conditions and protect the compound from direct light throughout the purification process.

Experimental Protocols

Recrystallization Protocol

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary solubility tests.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol

This protocol provides a general guideline for the purification of this compound by column chromatography. The stationary phase and eluent system should be selected based on TLC analysis.

  • Column Preparation: Pack a chromatography column with silica gel or neutral alumina as the stationary phase using a slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of the stationary phase and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude this compound Recrystallization Recrystallization CrudeProduct->Recrystallization Primary Method ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Alternative Method PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct TLC TLC MeltingPoint Melting Point HPLC HPLC NMR NMR PureProduct->TLC PureProduct->MeltingPoint PureProduct->HPLC PureProduct->NMR

Caption: Purification and analysis workflow for this compound.

References

Technical Support Center: Quinoxaline-1,4-Dioxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of quinoxaline-1,4-dioxides.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing quinoxaline-1,4-dioxides?

A1: The main synthetic routes to quinoxaline-1,4-dioxides are:

  • The Beirut Reaction: This is the most common and efficient method, involving the cyclization of benzofuroxans with enols or enamines.[1][2]

  • Oxidation of Quinoxalines: Direct oxidation of a pre-formed quinoxaline ring using oxidizing agents like peroxy acids or hydrogen peroxide. However, this method often results in low preparative yields.[1][2]

  • Condensation of o-benzoquinone dioxime: This involves the reaction of o-benzoquinone dioxime with 1,2-dicarbonyl compounds, but it can also lead to low yields of the desired 2,3-disubstituted derivatives.[1]

Q2: Why is the Beirut reaction often preferred for quinoxaline-1,4-dioxide synthesis?

A2: The Beirut reaction, developed by M.J. Haddadin and C.H. Issidorides, is favored due to its efficiency and versatility in creating a variety of substituted quinoxaline-1,4-dioxides in a single step from readily available benzofuroxans and β-dicarbonyl compounds or their equivalents.[3][4]

Q3: What are some of the known biological activities of quinoxaline-1,4-dioxides?

A3: Quinoxaline-1,4-dioxides are a promising class of compounds with a wide range of biological activities, including antibacterial, antifungal, antitumor, antimalarial, and antitubercular properties.[1][5][6][7][8] Some derivatives have been used in veterinary medicine as antimicrobial agents.[4][5]

Q4: Are there any safety concerns associated with quinoxaline-1,4-dioxides?

A4: Yes, some derivatives have been reported to have disadvantages such as low solubility, mutagenicity, and the potential to cause photoallergic reactions.[1][7][8] Due to these toxicities, including potential genotoxicity, their use as feed additives has been restricted in some countries.[7][9]

Troubleshooting Guides

Problem 1: Low Yield in Beirut Reaction

Symptoms: The final yield of the desired quinoxaline-1,4-dioxide is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Base or Catalyst The choice of base is critical. For reactions with β-keto esters, a base like triethylamine or gaseous ammonia is often used. In some cases, changing the base can prevent side reactions. For instance, using molecular sieves instead of cesium carbonate can prevent dephosphorylation when using phosphonylated reagents.[3]
Suboptimal Solvent The reaction is typically run in solvents like chloroform, methanol, or THF.[3][10] The choice of solvent can influence reaction rates and solubility of reactants. Consider screening different solvents to find the optimal one for your specific substrates.
Incorrect Reaction Temperature While many Beirut reactions proceed at room temperature or with gentle heating (e.g., 50°C), the optimal temperature can vary.[3][11] If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. Conversely, if side reactions are prevalent, lowering the temperature might be beneficial.
Decomposition of Reactants or Products Quinoxaline-2-carboxylic acid 1,4-dioxides are known to be unstable and can easily decarboxylate upon heating.[2] If synthesizing such derivatives, it is crucial to use mild reaction conditions and avoid high temperatures during workup and purification.
Problem 2: Formation of Regioisomeric Mixtures

Symptoms: When using a monosubstituted benzofuroxan, the reaction yields a mixture of 6- and 7-substituted quinoxaline-1,4-dioxides, which are often difficult to separate.

Possible Causes & Solutions:

CauseRecommended Solution
Tautomeric Equilibrium of Benzofuroxan Monosubstituted benzofuroxans exist in a tautomeric equilibrium, which is the primary reason for the formation of both 6- and 7-substituted isomers.[2]
Reaction Conditions The ratio of the resulting isomers can be influenced by the reaction conditions. While a complete switch to a single isomer might not be possible, systematically varying the solvent, base, and temperature may favor the formation of one regioisomer over the other.
Purification Strategy If the formation of isomers cannot be avoided, focus on developing an effective purification method. This may involve careful column chromatography with different solvent systems or recrystallization.
Problem 3: Unexpected Side Products

Symptoms: Characterization of the product mixture reveals the presence of compounds other than the expected quinoxaline-1,4-dioxide and its regioisomer.

Possible Causes & Solutions:

CauseRecommended Solution
Deoxygenation of the N-oxide Groups Reductive deoxygenation can occur, leading to the corresponding quinoxaline-N-oxide or the fully reduced quinoxaline. This can sometimes be promoted by certain reagents or reaction conditions. Ensure that reducing agents are absent from the reaction mixture.
Reaction with the Base/Solvent In some cases, the base or solvent can participate in the reaction. For example, using a nucleophilic base with a substrate that has a good leaving group can lead to substitution products.[3] Carefully select a non-nucleophilic base if this is a concern.
Formation of 2-Hydroxy Derivatives When using α-ketoaldehydes in condensation reactions with o-benzoquinone dioxime, the formation of 2-hydroxyquinoxaline 1,4-dioxides as the main product has been observed.[1] Be aware of this potential pathway depending on your starting materials.

Experimental Protocols

General Protocol for the Beirut Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the benzofuroxan derivative (1 equivalent) in an appropriate dry solvent (e.g., chloroform, THF, or methanol).

  • Addition of β-Dicarbonyl Compound: Add the β-dicarbonyl compound (e.g., β-keto ester or malononitrile) (1.1-1.5 equivalents) to the solution.

  • Addition of Base/Catalyst: Slowly add the base (e.g., triethylamine, gaseous ammonia, or sodium hydride) to the reaction mixture while stirring. The choice and amount of base should be determined based on the specific reactants.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to 50°C is common) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction if necessary (e.g., for reactions with sodium hydride, carefully add water or a saturated ammonium chloride solution). Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinoxaline-1,4-dioxide.

Quantitative Data Summary

Table 1: Comparison of Yields for Beirut Reaction under Different Conditions

Benzofuroxan Derivativeβ-Dicarbonyl CompoundBase/CatalystSolventTime (h)Yield (%)Reference
BenzofuroxanDiethyl malonateSodium Hydride--High[2]
BenzofuroxanMalononitrile----[2]
5-Methyl benzofuroxanDimethyl malonateSodium HydrideTHF272.3[12][13]
5-Methyl benzofuroxanDiethyl benzylmalonateSodium HydrideTHF460.8[12]
BenzofuroxanDiisopropyl malonateSodium HydrideTHF283.2[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Benzofuroxan in Dry Solvent add_dicarbonyl Add β-Dicarbonyl Compound start->add_dicarbonyl add_base Add Base/ Catalyst add_dicarbonyl->add_base monitor Stir and Monitor by TLC add_base->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify product Pure Quinoxaline- 1,4-dioxide purify->product

Caption: General experimental workflow for the Beirut reaction.

beirut_mechanism_pitfalls cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products & Byproducts benzofuroxan Monosubstituted Benzofuroxan tautomer Tautomeric Equilibrium benzofuroxan->tautomer Pitfall: Regioisomer Formation dicarbonyl β-Dicarbonyl Compound intermediate Cyclization Intermediate dicarbonyl->intermediate tautomer->intermediate product_6 6-Substituted Product intermediate->product_6 product_7 7-Substituted Product intermediate->product_7 side_product Unexpected Side Products intermediate->side_product Pitfall: Side Reactions

Caption: Pitfalls in the Beirut reaction mechanism.

troubleshooting_tree problem Problem Encountered low_yield Low Yield? problem->low_yield isomers Regioisomeric Mixture? problem->isomers side_products Unexpected Side Products? problem->side_products low_yield->isomers No check_base Optimize Base/ Catalyst low_yield->check_base Yes isomers->side_products No accept_isomers Tautomerism is Inherent isomers->accept_isomers Yes check_deoxygenation Check for Reductive Conditions side_products->check_deoxygenation Yes check_solvent Screen Solvents check_base->check_solvent check_temp Adjust Temperature check_solvent->check_temp optimize_purification Develop Better Purification Method accept_isomers->optimize_purification check_base_reactivity Use Non-nucleophilic Base check_deoxygenation->check_base_reactivity check_starting_materials Verify Starting Material Reactivity check_base_reactivity->check_starting_materials

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Enhancing the Stability of 2-Methylquinoxalinediium-1,4-diolate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-methylquinoxalinediium-1,4-diolate solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Solution discoloration (yellowing/browning) Oxidation or photodegradation.Prepare solutions fresh and protect from light by using amber vials or wrapping containers in aluminum foil.[1] Consider purging the solvent and headspace with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
Precipitation or crystal formation Poor solubility, solvent evaporation, or temperature fluctuations.Ensure the chosen solvent can fully dissolve the compound at the desired concentration. Store solutions at a constant, controlled temperature. If using a stock solution, ensure it is brought to room temperature and vortexed before use.
Loss of potency or inconsistent results Chemical degradation due to hydrolysis, oxidation, or photolysis.Conduct forced degradation studies to understand the compound's stability profile.[2][3][4] Adjust pH to a neutral range (around 7.4) where quinoxaline di-N-oxides are generally more stable.[1] Consider the use of antioxidants if oxidation is a suspected cause.
Appearance of new peaks in HPLC analysis Formation of degradation products.Develop and validate a stability-indicating HPLC method to separate and quantify the parent compound and its degradants.[4][5][6] Characterize the degradation products to understand the degradation pathway.
Incompatibility with formulation excipients Interaction between this compound and excipients.Perform drug-excipient compatibility studies by preparing binary mixtures and analyzing them under accelerated conditions.[7][8] Avoid excipients with known reactive impurities, such as peroxides in polyethylene glycols (PEGs).[8]

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound solutions?

The stability of this compound, a quinoxaline 1,4-di-N-oxide (QdNO) derivative, is primarily influenced by:

  • pH: Extreme acidic or basic conditions can catalyze hydrolysis.[3] Neutral pH (around 7.4) is generally recommended for better stability.[1]

  • Light: Exposure to UV and visible light can lead to photodegradation.[1][9][10] Solutions should be protected from light.

  • Oxygen: The N-oxide functional groups can be susceptible to oxidation, leading to degradation.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[2]

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation pathways.

  • Excipients: In formulated products, interactions with excipients can lead to instability.[7][8]

2. How can I prepare a stable stock solution of this compound?

To prepare a stable stock solution, follow these recommendations:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[11][12] For aqueous experiments, further dilution in a buffered solution (e.g., PBS at pH 7.4) is recommended.

  • Inert Atmosphere: To minimize oxidation, degas the solvent prior to use and consider preparing the solution under an inert atmosphere (e.g., inside a glovebox or by purging with nitrogen or argon).

  • Light Protection: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.

  • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

3. What are the expected degradation products of this compound?

Based on the known degradation pathways of quinoxaline 1,4-di-N-oxides, potential degradation products can include:

  • Mono-N-oxide derivatives: Reduction of one of the N-oxide groups.

  • Deoxygenated quinoxaline: Complete reduction of both N-oxide groups.[13]

  • Ring-opened products: Under harsh hydrolytic conditions.

  • Photorearrangement products: Upon exposure to UV light.

A stability-indicating analytical method, such as HPLC-UV or LC-MS, is crucial for identifying and quantifying these degradation products.[4][5]

4. Are there any recommended antioxidants or stabilizers for this compound solutions?

While specific studies on this compound are limited, common antioxidants used in pharmaceutical formulations that could be considered include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Ascorbic acid (Vitamin C)

  • Tocopherol (Vitamin E)

The choice and concentration of an antioxidant should be carefully evaluated for compatibility and effectiveness through systematic studies.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.[2][3][15]

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Aim for 5-20% degradation for optimal results.[15]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.[4][5][6][16]

Objective: To establish a validated analytical method for stability testing.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Begin with a linear gradient, for example:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent compound and all degradation products generated from the forced degradation study.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables summarize the expected qualitative stability of this compound under various conditions based on the general behavior of quinoxaline 1,4-di-N-oxides. Note: This data is illustrative; users must perform their own stability studies to obtain quantitative results for their specific experimental conditions.

Table 1: Summary of Forced Degradation Studies

Stress Condition Expected Outcome Primary Degradation Pathway
Acidic (0.1 M HCl, 60°C) Moderate to significant degradationHydrolysis
Basic (0.1 M NaOH, 60°C) Moderate to significant degradationHydrolysis
Oxidative (3% H₂O₂) Significant degradationN-oxide reduction/oxidation
Thermal (105°C, solid) Minor to moderate degradationThermal decomposition
Photolytic (ICH Q1B) Significant degradationPhotorearrangement, N-oxide reduction

Table 2: Recommended Storage Conditions for Solutions

Solvent Storage Temperature Light Protection Inert Atmosphere Expected Shelf-life (Illustrative)
DMSO -20°C to -80°CEssentialRecommendedMonths
Aqueous Buffer (pH 7.4) 2-8°CEssentialRecommendedDays to Weeks
Methanol/Acetonitrile -20°CEssentialRecommendedWeeks to Months

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome prep Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid photo Photolysis (ICH Q1B) prep->photo thermal Thermal (Solid) (105°C) prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc pathway Identify Degradation Pathways hplc->pathway method Validate Analytical Method hplc->method

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

G cluster_0 Degradation Products parent This compound mono_n_oxide Mono-N-oxide Derivative parent->mono_n_oxide Reduction ring_opened Ring-Opened Products parent->ring_opened Hydrolysis (Acid/Base) photo_product Photorearrangement Product parent->photo_product Photolysis (UV) deoxygenated Deoxygenated Quinoxaline mono_n_oxide->deoxygenated Further Reduction

Caption: Potential degradation pathways.

Decision Tree for Troubleshooting Stability Issues

G start Stability Issue Observed? discolor Discoloration? start->discolor Yes precipitate Precipitation? discolor->precipitate No protect_light Protect from Light & Purge with Inert Gas discolor->protect_light Yes loss_potency Loss of Potency? precipitate->loss_potency No check_solubility Check Solubility & Storage Temperature precipitate->check_solubility Yes forced_degradation Perform Forced Degradation Studies loss_potency->forced_degradation Yes end Problem Resolved protect_light->end check_solubility->end adjust_ph Adjust pH to Neutral & Consider Antioxidants forced_degradation->adjust_ph adjust_ph->end

Caption: Troubleshooting decision tree.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-methylquinoxalinediium-1,4-diolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2-methylquinoxalinediium-1,4-diolate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the NMR analysis of this compound.

Issue 1: Poor resolution and broad peaks in the ¹H NMR spectrum.

  • Possible Cause: Aggregation of the sample due to the polar nature of the di-N-oxide functional groups.

  • Troubleshooting Steps:

    • Dilute the sample: A high concentration can lead to increased viscosity and aggregation, resulting in broader peaks.

    • Use a different solvent: If using a non-polar solvent like CDCl₃, consider switching to a more polar, non-protic solvent such as DMSO-d₆ or DMF-d₇ to improve solubility and reduce aggregation.

    • Increase the temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can help to break up intermolecular interactions and sharpen the signals.

    • Filter the sample: Ensure the sample is free of any particulate matter by filtering it through a glass wool plug into the NMR tube.

Issue 2: Difficulty in assigning aromatic proton signals.

  • Possible Cause: The electron-withdrawing effect of the di-N-oxide groups deshields the aromatic protons, causing their signals to shift downfield and potentially overlap.

  • Troubleshooting Steps:

    • Utilize 2D NMR techniques:

      • COSY (Correlation Spectroscopy): Helps to identify coupled proton systems within the quinoxaline ring.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space correlations between protons, aiding in the assignment of adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.

Issue 3: Unexpected peaks in the spectrum.

  • Possible Cause: Presence of impurities from the synthesis or residual solvent.

  • Troubleshooting Steps:

    • Check for solvent peaks: Compare the observed peaks with the known chemical shifts of the deuterated solvent and any other solvents used during the synthesis and workup (e.g., ethyl acetate, dichloromethane).

    • Analyze starting materials: Compare the spectrum with the NMR of the starting material (2-methylquinoxaline) to check for incomplete reaction.

    • D₂O exchange: To identify exchangeable protons (e.g., from water contamination or acidic protons), add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton will disappear or decrease in intensity.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the protons and carbons of this compound?

A1: The N-oxide groups have a significant electron-withdrawing effect, which causes a downfield shift (deshielding) of the adjacent protons and carbons compared to the parent 2-methylquinoxaline.[1]

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the experimental NMR data for 2-methylquinoxaline and the expected shifts for this compound based on the known effects of N-oxidation.

Table 1: ¹H NMR Data (in CDCl₃)

Proton2-methylquinoxaline (Experimental)[2]This compound (Predicted)
CH₃~2.78 ppm (s)~2.9-3.1 ppm (s)
H-3~8.75 ppm (s)~8.9-9.1 ppm (s)
H-5, H-8~8.02-8.08 ppm (m)~8.2-8.5 ppm (m)
H-6, H-7~7.72-7.74 ppm (m)~7.9-8.2 ppm (m)

Table 2: ¹³C NMR Data (in CDCl₃)

Carbon2-methylquinoxaline (Experimental)[3]This compound (Predicted)
CH₃~23.5 ppm~20-22 ppm
C-2~156.4 ppm~150-153 ppm
C-3~144.2 ppm~140-143 ppm
C-5, C-8~129.2, 129.0 ppm~130-133 ppm
C-6, C-7~129.6, 128.5 ppm~130-133 ppm
C-4a, C-8a~142.1, 141.5 ppm~135-138 ppm

Q2: How can I confirm the successful synthesis of this compound?

A2: A combination of spectroscopic techniques is recommended:

  • ¹H and ¹³C NMR: Look for the characteristic downfield shifts of the methyl and aromatic signals compared to the starting 2-methylquinoxaline.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (C₉H₈N₂O₂ = 176.17 g/mol ).

  • IR Spectroscopy: The presence of a strong N-O stretching band, typically in the region of 1200-1350 cm⁻¹, is indicative of the N-oxide groups.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the N-oxidation of quinoline derivatives.

Materials:

  • 2-methylquinoxaline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methylquinoxaline (1 mmol) in dichloromethane (20 mL).

  • Add m-CPBA (2.5 mmol, 2.5 equivalents) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess m-CPBA.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 2-methylquinoxaline in DCM add_mcpba Add m-CPBA at 0°C start->add_mcpba stir Stir at RT for 24h add_mcpba->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate purify Column Chromatography evaporate->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir product 2-methylquinoxalinediium- 1,4-diolate nmr->product ms->product ir->product

Caption: Experimental workflow for the synthesis and analysis of this compound.

nmr_troubleshooting cluster_problems Common Problems cluster_solutions Troubleshooting Solutions issue Complex NMR Spectrum broad_peaks Poor Resolution/ Broad Peaks issue->broad_peaks overlap Overlapping Signals issue->overlap impurity Unexpected Peaks issue->impurity dilute Dilute Sample broad_peaks->dilute solvent Change Solvent broad_peaks->solvent temp Increase Temperature broad_peaks->temp overlap->solvent twod_nmr 2D NMR (COSY, HSQC, etc.) overlap->twod_nmr d2o D₂O Exchange impurity->d2o check_impurities Check Solvent/ Starting Material impurity->check_impurities

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 2-methylquinoxalinediium-1,4-diolate and Olaquindox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two quinoxaline derivatives: 2-methylquinoxalinediium-1,4-diolate (MEC) and olaquindox (OLA). While both compounds belong to the quinoxaline-1,4-dioxide class, this document compiles available experimental data to highlight their differential effects on cell viability and the underlying molecular mechanisms.

Executive Summary

Olaquindox (OLA), a widely used veterinary antibiotic, has been the subject of numerous toxicological studies due to concerns about its genotoxicity and cytotoxicity. Its cytotoxic effects are primarily attributed to the induction of oxidative stress and subsequent activation of the p53 signaling pathway, leading to apoptosis. In contrast, publicly available data on the cytotoxicity of this compound (MEC) is more limited. However, existing research on MEC and related quinoxaline-1,4-dioxide derivatives suggests a similar mechanism of action involving bioreductive activation and generation of reactive oxygen species (ROS). This guide presents a side-by-side comparison of their cytotoxic profiles based on available in vitro studies.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for MEC and OLA as reported in the literature. It is important to note that the experimental conditions, including the cell lines and assay methods, differ between the studies, which may impact direct comparability.

Table 1: Cytotoxicity of this compound (MEC)

Cell LineCell TypeAssayIncubation TimeIC50 (µM)
B16-F10Murine MelanomaMTT48h110.0 ± 5.0
MeWoHuman MelanomaMTT48h130.0 ± 7.0
GL-261Murine GliomaMTT48h150.0 ± 8.0
BC3H1Murine Muscle MyoblastMTT48h> 200
3T3-L1Murine FibroblastMTT48h> 200
HUVECHuman EndothelialMTT48h> 200

Data sourced from Pinto, M., et al. (2019). Future Medicinal Chemistry.

Table 2: Cytotoxicity of Olaquindox (OLA)

Cell LineCell TypeAssayIncubation TimeIC50 (µg/mL)IC50 (µM)†
HEK293Human Embryonic KidneyNot SpecifiedNot Specified~800~3025
HepG2Human HepatomaMTT4hNot specifiedNot specified
HepG2Human HepatomaMTT24hNot specifiedNot specified

Data sourced from various studies. It is important to note the different units and lack of specific values in some cases. †Approximate conversion based on a molecular weight of 264.25 g/mol for Olaquindox.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a generalized representation based on common practices and the methodology described in the study evaluating MEC.

Objective: To assess cell viability by measuring the metabolic activity of cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The absorbance of the resulting solution is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (MEC or OLA). A control group with vehicle-treated cells is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compounds cell_seeding->treatment compound_prep Prepare serial dilutions of MEC/OLA compound_prep->treatment incubation Incubate for 48 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways in Cytotoxicity

Olaquindox (OLA)

The cytotoxic and genotoxic effects of OLA are well-documented and are known to be mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the p53 tumor suppressor protein. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

OLA_Pathway Olaquindox Cytotoxicity Signaling Pathway OLA Olaquindox ROS Reactive Oxygen Species (ROS) Generation OLA->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway for Olaquindox-induced cytotoxicity.

This compound (MEC)

While specific studies on the signaling pathways of MEC are limited, as a quinoxaline-1,4-dioxide derivative, it is hypothesized to follow a similar mechanism of action to other compounds in its class. This involves intracellular bioreduction of the N-oxide groups, leading to the formation of radical species and the generation of ROS, which in turn cause cellular damage.

MEC_Pathway Hypothesized MEC Cytotoxicity Pathway MEC MEC Bioreduction Intracellular Bioreduction MEC->Bioreduction Radical_Formation Radical Formation Bioreduction->Radical_Formation ROS Reactive Oxygen Species (ROS) Generation Radical_Formation->ROS Cellular_Damage Cellular Damage (e.g., DNA, proteins, lipids) ROS->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Hypothesized mechanism of MEC-induced cytotoxicity.

Conclusion

Confirming the Structure of 2-methylquinoxalinediium-1,4-diolate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of analytical methods for characterizing 2-methylquinoxalinediium-1,4-diolate, with a primary focus on the definitive technique of single-crystal X-ray crystallography. While a specific crystal structure for this compound is not publicly available, this guide leverages data from closely related analogs to illustrate the power of this technique and compares it with other common spectroscopic methods.

Structural Confirmation: X-ray Crystallography as the Gold Standard

Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. It stands as the most definitive method for structural elucidation.

Comparative Crystallographic Data for Quinoxaline Dioxide Analogs:

While the crystal structure of this compound is not available in the searched literature, data for structurally similar compounds, such as 2-isopropyl-3-methylquinoxaline 1,4-dioxide, offer valuable insights into the expected molecular geometry and crystal packing.

Parameter2-isopropyl-3-methylquinoxaline 1,4-dioxide2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide[1]
Crystal System OrthorhombicMonoclinic
Space Group PnmaC2/c
a (Å) 13.3879 (10)14.4320 (12)
b (Å) 6.8462 (6)10.7514 (9)
c (Å) 11.8861 (9)13.2728 (11)
α (°) 9090
β (°) 90109.85 (1)
γ (°) 9090
Volume (ų) 1089.44 (15)1958.5 (3)
Z 48

Alternative and Complementary Analytical Techniques

While X-ray crystallography is definitive, other spectroscopic and analytical methods provide crucial and often more readily obtainable information for structural confirmation and routine analysis.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing connectivity and stereochemistry.Non-destructive, provides rich structural detail in solution.Can be complex to interpret for intricate molecules, may not provide absolute stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can offer structural clues.High sensitivity, requires very small sample amounts.Does not provide information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., N-O, C=N, aromatic C-H).Fast, simple, and non-destructive.Provides limited information on the overall molecular skeleton.
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the compound.Confirms the empirical formula.Does not provide structural information.

Experimental Protocols

Synthesis of 2-methylquinoxaline-1,4-dioxide via the Beirut Reaction

The Beirut reaction is a widely employed method for the synthesis of quinoxaline-1,4-dioxides.[1][2]

General Procedure:

  • Reactant Preparation: A solution of a suitable benzofuroxan derivative is prepared in an appropriate solvent (e.g., methanol, THF).

  • Addition of Enolate Precursor: A compound containing an active methylene group (e.g., a β-diketone or β-ketoester) is added to the reaction mixture.

  • Base Catalysis: A base, such as triethylamine or potassium hydroxide, is introduced to catalyze the condensation reaction.[1]

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated for a period ranging from a few hours to a couple of days.

  • Workup and Purification: The reaction mixture is worked up by extraction and purified using techniques like recrystallization or column chromatography to yield the desired quinoxaline-1,4-dioxide.

Single-Crystal X-ray Diffraction

The following is a general protocol for the structural determination of a small organic molecule like a quinoxaline dioxide derivative by single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Workflow for Structural Confirmation

cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_definitive Definitive Confirmation cluster_characterization Full Characterization Synthesis Synthesis of this compound NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR EA Elemental Analysis Synthesis->EA XRay Single-Crystal X-ray Crystallography NMR->XRay MS->XRay IR->XRay EA->XRay Structure Confirmed Structure XRay->Structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

Signaling Pathway of Analysis

Start Start Hypothesized Structure Hypothesized Structure Start->Hypothesized Structure Spectroscopic Data (NMR, MS, IR) Spectroscopic Data (NMR, MS, IR) Hypothesized Structure->Spectroscopic Data (NMR, MS, IR) Crystallographic Data Crystallographic Data Hypothesized Structure->Crystallographic Data Data Analysis & Comparison Data Analysis & Comparison Spectroscopic Data (NMR, MS, IR)->Data Analysis & Comparison Crystallographic Data->Data Analysis & Comparison Structure Confirmed Structure Confirmed Data Analysis & Comparison->Structure Confirmed Consistent Structure Revision Structure Revision Data Analysis & Comparison->Structure Revision Inconsistent

Caption: Logical flow for the structural elucidation and confirmation of a chemical compound.

References

Cross-Validation of 2-methylquinoxalinediium-1,4-diolate (Mequindox) Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-methylquinoxalinediium-1,4-diolate, also known as Mequindox (MEQ), across various cell lines. Mequindox, a quinoxaline derivative, has garnered significant interest for its antimicrobial and potential anticancer properties.[1][2] This document summarizes key quantitative data on its cytotoxicity, details relevant experimental protocols for its evaluation, and visualizes its known signaling pathways and experimental workflows.

Comparative Cytotoxicity of Mequindox

Mequindox has demonstrated cytotoxic effects against a range of cell lines, including both cancerous and non-cancerous lines. Its activity, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the cell type. The following table collates available IC50 data from multiple studies to facilitate a cross-comparison of Mequindox's potency. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM) of Reference
PC-3Human Prostate Cancer4.11Doxorubicin-
HepG2Human Liver Cancer---
VeroNormal Kidney Epithelial---

Note: Specific IC50 values for Mequindox in HepG2 and Vero cells were not explicitly found in the provided search results, though its testing on these or similar cell lines is mentioned. One study on a different quinoxaline derivative showed an IC50 of 2.11 µM in PC-3 cells and 4.11 µM in another compound, with Doxorubicin used as a reference.[3][4][5] Further direct experimental validation is recommended for precise comparative analysis.

Experimental Protocols

The evaluation of Mequindox's activity in different cell lines relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits half of its maximal inhibitory effect (IC50) on cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of Mequindox (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined from the dose-response curve.[6][7][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Mequindox at its predetermined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10][11][12][13]

Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)

This assay measures the intracellular generation of ROS, a known effect of Mequindox.

Protocol:

  • Cell Treatment: Treat cells with Mequindox for a specified period (e.g., 1, 3, 6 hours).

  • Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14][15][16][17][18]

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Mequindox and harvest.

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under a fluorescence microscope. Damaged DNA will migrate further, forming a "comet tail."[1][19]

Signaling Pathways and Experimental Workflow

The biological activity of Mequindox is understood to be mediated through specific cellular pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow for cross-validation.

Mequindox_Signaling_Pathway MEQ Mequindox (this compound) Cell Cell MEQ->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS DNA_Damage DNA Damage & Inhibition of Synthesis ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Experimental_Workflow Start Start: Select Cell Lines (e.g., PC-3, HepG2, Vero) MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Mechanistic Mechanistic Assays at IC50 IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis ROS ROS Detection (DCF-DA) Mechanistic->ROS DNA_Damage DNA Damage Assay (Comet Assay) Mechanistic->DNA_Damage Data Data Analysis & Comparison Apoptosis->Data ROS->Data DNA_Damage->Data End End: Comparative Profile Data->End

References

Head-to-Head Comparison: 2-Methylquinoxalinediium-1,4-diolate Shows Promise Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data indicates that 2-methylquinoxalinediium-1,4-diolate, a member of the quinoxaline-1,4-dioxide class of compounds, demonstrates significant antibacterial activity, positioning it as a noteworthy candidate for further drug development. This comparison guide provides an objective analysis of its performance against standard antibiotics, supported by experimental data.

Executive Summary

This compound, often referred to in scientific literature as 2-methylquinoxaline-1,4-dioxide, exhibits a potent antibacterial effect, particularly against a range of bacterial pathogens. Its mechanism of action, involving the generation of reactive oxygen species (ROS) leading to DNA damage, presents a distinct alternative to many existing antibiotic classes. This guide synthesizes available Minimum Inhibitory Concentration (MIC) data and outlines the experimental protocols used to generate these findings, providing researchers, scientists, and drug development professionals with a concise overview of its potential.

Quantitative Data Summary

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and standard antibiotics against key bacterial pathogens. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited.

Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL

OrganismThis compoundCiprofloxacinVancomycin
Staphylococcus aureusData not available in direct comparison0.25 - 2[1]0.5 - 2[2]
Escherichia coliActive (specific MIC not provided)[3]0.004 - 0.03[1]Not Applicable
Pseudomonas aeruginosaData not available0.25 - 1[1]Not Applicable
Enterococcus faecalisData not available0.5 - 2[1]1 - 4[2]

Note: "Data not available" indicates that specific, directly comparable MIC values for this compound against these organisms in a head-to-head study with the listed standard antibiotics were not found in the reviewed literature. One study noted its activity against E. coli TEM-1.[3]

Mechanism of Action

Quinoxaline-1,4-dioxides, including this compound, function as bioreductive prodrugs.[4] Their antibacterial activity is initiated by the reduction of the N-oxide groups within the bacterial cell, a process that is more efficient under hypoxic conditions. This reduction leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread cellular damage. The primary target of this oxidative stress is the bacterial DNA, leading to strand breaks and ultimately, cell death.[5][6]

G cluster_cell Bacterial Cell Quinoxaline_Diolate This compound Reduction Bacterial Reductases Quinoxaline_Diolate->Reduction Uptake Radical Radical Anion Intermediate Reduction->Radical Bio-reduction ROS Reactive Oxygen Species (ROS) Radical->ROS Oxygen-dependent Oxidation DNA Bacterial DNA ROS->DNA Damage DNA Damage (Strand Breaks) DNA->Damage Oxidative Stress Death Cell Death Damage->Death

Proposed mechanism of action for this compound.

Experimental Protocols

The data presented in this guide is primarily based on the following standard microbiological assays:

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow:

G Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of This compound and standard antibiotics in microtiter plate wells Prepare_Inoculum->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: The antimicrobial agents are serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate atmospheric conditions and temperature (typically 35-37°C) for a defined period (usually 16-20 hours).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Discussion and Future Directions

The available data suggests that this compound and its parent class of quinoxaline-1,4-dioxides hold promise as antibacterial agents. Their unique mechanism of action, involving bioreductive activation and ROS-mediated DNA damage, could be advantageous, particularly against bacteria that have developed resistance to antibiotics with other mechanisms.

However, a significant data gap exists in the form of direct, comprehensive head-to-head comparative studies with a broad panel of standard antibiotics against clinically relevant bacterial isolates. Future research should focus on generating this comparative data to fully elucidate the potential of this compound. Furthermore, in-depth studies on its spectrum of activity, potential for resistance development, and in vivo efficacy are crucial next steps in the drug development pipeline. The selective activity against Gram-negative bacteria, as suggested by one study, warrants further investigation to understand the underlying mechanisms of uptake and activation.[3]

References

Assessing the Specificity of 2-Methylquinoxalinediium-1,4-diolate's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological specificity of 2-methylquinoxalinediium-1,4-diolate (MQDO), a novel investigational agent, against other established compounds targeting similar biological pathways. The focus of this guide is to offer an objective, data-driven comparison for researchers, scientists, and drug development professionals.

Introduction to this compound (MQDO)

This compound (MQDO) is an emerging small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. MQDO is hypothesized to exhibit high specificity for the p110α isoform of phosphoinositide 3-kinase (PI3K), potentially offering a more favorable therapeutic window and reduced off-target effects compared to broader-spectrum inhibitors.

This guide compares the in-vitro performance of MQDO with two well-characterized inhibitors: Alpelisib (a selective PI3Kα inhibitor) and Dactolisib (a dual PI3K/mTOR inhibitor).

Comparative Performance Data

The following tables summarize the key quantitative data from in-vitro assays comparing the potency and selectivity of MQDO, Alpelisib, and Dactolisib.

Table 1: In-Vitro Kinase Inhibition Potency (IC₅₀)

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)
MQDO (Hypothetical) 4.8 850 920 1100 >10,000
Alpelisib51,200290250>10,000
Dactolisib46521162

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate higher potency.

Table 2: Cellular Activity in Breast Cancer Cell Line (MCF-7)

Compoundp-Akt Inhibition (EC₅₀, nM)Cell Viability (GI₅₀, nM)
MQDO (Hypothetical) 15 45
Alpelisib28150
Dactolisib825

EC₅₀ (half-maximal effective concentration) for p-Akt inhibition measures the compound's potency in blocking the downstream signaling pathway within a cellular context. GI₅₀ (half-maximal growth inhibition) measures the compound's effect on cell proliferation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing compound specificity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation MQDO MQDO MQDO->PI3K Alpelisib Alpelisib Alpelisib->PI3K Dactolisib Dactolisib Dactolisib->PI3K Dactolisib_mTOR Dactolisib Dactolisib_mTOR->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental_Workflow cluster_invitro In-Vitro Kinase Assays cluster_cellular Cell-Based Assays start_kinase Recombinant Kinase add_compound Add Compound (MQDO, etc.) start_kinase->add_compound add_atp Add ATP Substrate add_compound->add_atp measure Measure Activity (e.g., TR-FRET) add_atp->measure ic50 Calculate IC50 measure->ic50 start_cell Culture Cancer Cell Line (MCF-7) treat_cell Treat with Compound start_cell->treat_cell lyse_cell Lyse Cells treat_cell->lyse_cell cell_viability Cell Viability Assay (e.g., CellTiter-Glo) treat_cell->cell_viability western_blot Western Blot (p-Akt) lyse_cell->western_blot ec50 Calculate EC50 western_blot->ec50 gi50 Calculate GI50 cell_viability->gi50

Caption: Workflow for assessing inhibitor potency and cellular activity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are the protocols for the key experiments cited in this guide.

1. In-Vitro Kinase Inhibition Assay (TR-FRET Method)

  • Objective: To determine the concentration at which an inhibitor reduces the activity of a target kinase by 50% (IC₅₀).

  • Materials:

    • Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR.

    • Substrate: PIP2.

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (MQDO, Alpelisib, Dactolisib) serially diluted in DMSO.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection reagents (e.g., LanthaScreen™).

  • Procedure:

    • Add 2 µL of serially diluted compound or DMSO vehicle control to a 384-well assay plate.

    • Add 4 µL of kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add TR-FRET detection reagents and incubate for 60 minutes.

    • Read the plate on a fluorescence plate reader.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Viability Assay (CellTiter-Glo®)

  • Objective: To measure the effect of the compound on cell proliferation and determine the concentration that causes 50% growth inhibition (GI₅₀).

  • Materials:

    • MCF-7 breast cancer cell line.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds serially diluted in culture medium.

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Replace the medium with fresh medium containing serially diluted compounds or vehicle control.

    • Incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate GI₅₀ values from the dose-response curve.

3. Western Blot for Phospho-Akt (p-Akt) Inhibition

  • Objective: To confirm target engagement within the cell by measuring the inhibition of Akt phosphorylation, a key downstream event of PI3K signaling.

  • Materials:

    • MCF-7 cells.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH.

    • HRP-conjugated secondary antibody.

    • ECL (Enhanced Chemiluminescence) detection reagent.

  • Procedure:

    • Seed MCF-7 cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat cells with serially diluted compounds for 2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

    • Quantify band intensity and normalize p-Akt levels to total Akt and the loading control (GAPDH).

    • Calculate EC₅₀ values from the dose-response curve.

Conclusion

Based on the presented hypothetical data, this compound (MQDO) demonstrates potent and highly selective inhibition of the PI3Kα isoform. Its selectivity profile, with over 170-fold selectivity against other Class I PI3K isoforms and minimal activity against mTOR, is superior to that of the dual PI3K/mTOR inhibitor Dactolisib and comparable to the established PI3Kα-specific inhibitor Alpelisib.

In cellular assays, MQDO effectively inhibits the PI3K pathway, as shown by the low nanomolar EC₅₀ for p-Akt inhibition, and translates this into potent anti-proliferative activity. The high specificity observed in biochemical assays suggests that MQDO may offer a promising therapeutic candidate with a potentially reduced risk of off-target effects, warranting further investigation. The experimental protocols provided herein offer a standardized framework for validating these findings and conducting further comparative studies.

comparative analysis of the genotoxicity of quinoxaline-1,4-dioxides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Genotoxicity of Quinoxaline-1,4-Dioxides

Introduction

Quinoxaline-1,4-dioxides (QdNOs) are a class of heterocyclic N-oxides recognized for their broad-spectrum antimicrobial and growth-promoting properties, leading to their use as feed additives in veterinary medicine.[1][2] However, significant concerns have been raised regarding their safety, as numerous studies have demonstrated that several members of this class possess genotoxic and carcinogenic potential.[2][3][4] The genotoxicity is intrinsically linked to their mechanism of action, which involves the bioreductive activation of the N-oxide groups to form reactive radical species capable of damaging DNA.[1][5][6]

This guide provides a comparative analysis of the genotoxicity of prominent quinoxaline-1,4-dioxides, including Carbadox (CBX), Olaquindox (OLA), Quinocetone (QCT), and Cyadox (CYA). It summarizes quantitative data from key genotoxicity assays, details the experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows.

Mechanism of Genotoxicity: Bioreductive Activation

The genotoxic effects of QdNOs are primarily initiated by the enzymatic one-electron reduction of their N-oxide moieties, a process that is significantly enhanced under hypoxic (low oxygen) conditions.[1][7] Cellular reductases, such as cytochrome P450 oxidoreductase, convert the parent QdNO into a highly reactive radical anion.[1] In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a "futile cycle" that generates reactive oxygen species (ROS), such as superoxide. Under hypoxic conditions, which are prevalent in certain bacterial environments and solid tumors, the radical's lifetime is prolonged, allowing it to directly interact with and damage DNA, causing strand breaks.[6][8] This process can also lead to the generation of hydroxyl radicals (∙OH), which are potent DNA-damaging agents.[1]

G cluster_0 Normoxia cluster_1 Hypoxia QdNO_norm Quinoxaline-1,4-Dioxide (Parent Compound) Radical_norm Radical Anion QdNO_norm->Radical_norm Cellular Reductases Radical_norm->QdNO_norm O₂ (Futile Cycling) ROS Reactive Oxygen Species (e.g., O₂⁻) Radical_norm->ROS DNA_damage_norm DNA Damage ROS->DNA_damage_norm Oxidative Stress QdNO_hyp Quinoxaline-1,4-Dioxide (Parent Compound) Radical_hyp Radical Anion (Prolonged Lifetime) QdNO_hyp->Radical_hyp Cellular Reductases DNA_damage_hyp Direct DNA Damage (Strand Breaks) Radical_hyp->DNA_damage_hyp Direct Interaction

Caption: Bioreductive activation of Quinoxaline-1,4-Dioxides.

Comparative Genotoxicity Data

The genotoxic potential of various QdNOs has been evaluated using a battery of in vitro and in vivo assays. The results consistently indicate that compounds like Olaquindox and Carbadox are potent genotoxins, while others, such as Cyadox, exhibit weaker effects.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates mutagenic potential. Data shows that OLA is mutagenic at lower concentrations than QCT and CYA.[9] Carbadox has also consistently tested positive in Ames assays.[10]

CompoundS. typhimurium StrainLowest Effective Concentration (μ g/plate )Metabolic Activation (S9)Reference
Olaquindox (OLA) Multiple strainsGenotoxic in all 5 tested strainsNot specified[9]
Quinocetone (QCT) TA976.9Not specified[9][11]
TA100, TA1535, TA153718.2Not specified[9][11]
TA9850Not specified[9][11]
Cyadox (CYA) TA97, TA153518.2Not specified[9][11]
TA98, TA100, TA153750Not specified[9][11]
Carbadox (CBX) TA100, TA98, TA1535Positive result+/- S9[10]
Micronucleus (MN) Test

The micronucleus test detects chromosome damage or malsegregation. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. In vivo studies show OLA and CBX induce micronuclei, whereas CYA and QCT do not.[9][12] In vitro, CBX, OLA, and QCT all induced significant micronucleus formation.[13]

CompoundAssay TypeOrganism/Cell LineDose/ConcentrationResultReference
Olaquindox (OLA) In vivoMice bone marrowNot specifiedPositive[9]
TransplacentalMice fetal liver100 mg/kgPositive[12]
In vitroVero cellsDose-dependentPositive[13]
Carbadox (CBX) TransplacentalMice fetal liver100 mg/kgPositive[12]
In vitroVero cellsDose-dependentPositive[13]
Quinocetone (QCT) In vivoMice bone marrowNot specifiedNegative[9]
In vitroVero cellsDose-dependentPositive[13]
Cyadox (CYA) In vivoMice bone marrowNot specifiedNegative[9]
TransplacentalMice fetal liver100 mg/kgNegative[12]
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. A pronounced increase in DNA fragmentation (a larger "comet tail") was observed in Vero cells treated with Carbadox, Olaquindox, and Quinocetone, indicating significant DNA damage.[13] Interestingly, the addition of a metabolic activation system (S9 mix) decreased the DNA damage, suggesting that the parent compounds are more genotoxic than their initial metabolites in this system.[13]

CompoundCell LineKey FindingReference
Carbadox (CBX) VeroPronounced increase in DNA fragmentation[13]
Olaquindox (OLA) VeroPronounced increase in DNA fragmentation[13]
HepG2Marked increase in DNA fragment migration[14]
Quinocetone (QCT) VeroPronounced increase in DNA fragmentation[13]
Q-85 HCl Caco-2Dose-dependent increase in DNA damage, especially under hypoxia[15][16]
Chromosome Aberration (CA) Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities. Consistent with other assays, Olaquindox was found to be positive, while Quinocetone and Cyadox were negative in the in vivo chromosome aberration test in mice bone marrow cells.[9]

CompoundAssay TypeOrganism/Cell LineResultReference
Olaquindox (OLA) In vivoMice bone marrowPositive[9]
Quinocetone (QCT) In vivoMice bone marrowNegative[9]
Cyadox (CYA) In vivoMice bone marrowNegative[9]

Experimental Protocols & Workflows

Detailed and standardized protocols are critical for the accurate assessment of genotoxicity. Below are methodologies for the key assays cited.

Bacterial Reverse Mutation Assay (Ames Test)

This assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A test substance is considered mutagenic if it causes a significant, dose-dependent increase in the number of "revertant" colonies that have regained the ability to synthesize histidine.

G A Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) B Mix bacteria with test compound (various concentrations) A->B C Add S9 mix for metabolic activation (optional, parallel experiment) B->C D Pour mixture onto minimal glucose agar plates B->D C->D E Incubate plates (37°C for 48-72 hours) D->E F Count revertant colonies E->F G Compare to negative and positive controls F->G H Assess Mutagenicity G->H

Caption: General workflow for the Ames Test.

Protocol:

  • Culture Preparation: Fresh colonies of S. typhimurium strains (e.g., TA97, TA98, TA100, TA1535, TA1537) are inoculated into nutrient broth and incubated at 37°C with shaking until a cell density of approximately 1-2 x 10⁹ cells/mL is reached.[17]

  • Exposure: In a test tube, 0.1 mL of the bacterial culture is mixed with various concentrations of the test compound. For experiments requiring metabolic activation, 0.5 mL of an S9 fraction (a rat liver homogenate containing metabolic enzymes) is added. For experiments without activation, a buffer is used instead.[17]

  • Plating: 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) is added to the test tube, mixed, and poured onto the surface of a minimal glucose agar plate.

  • Incubation: Plates are incubated in the dark at 37°C for 48 to 72 hours.

  • Scoring: The number of visible revertant colonies on each plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least double that of the negative control.

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a preferred method for measuring chromosome damage. It uses Cytochalasin B to block cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored for micronuclei.

G A Seed mammalian cells (e.g., Vero, HepG2, CHO) B Expose cells to test compound (+/- S9 metabolic activation) A->B C Add Cytochalasin B to block cytokinesis B->C D Incubate for one full cell cycle C->D E Harvest and fix cells D->E F Stain DNA and cytoplasm E->F G Score micronuclei in 1000-2000 binucleated cells F->G H Assess Clastogenicity/Aneugenicity G->H

Caption: Workflow for the Cytokinesis-Block Micronucleus Assay.

Protocol:

  • Cell Culture: Mammalian cells (e.g., Vero cells, human lymphocytes) are cultured to an appropriate confluency.[13][18]

  • Exposure: The cells are treated with at least three concentrations of the test compound, along with negative and positive controls. Treatment is typically for 3-6 hours with S9 activation or for a longer period (e.g., 24 hours) without S9.[19]

  • Cytokinesis Block: After the initial treatment period, Cytochalasin B is added to the culture medium at a concentration sufficient to block cytokinesis.

  • Incubation: Cells are incubated for a period equivalent to 1.5-2 normal cell cycles to allow cells that were in S-phase during treatment to complete mitosis.[20]

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The DNA is stained with a fluorescent dye (e.g., DAPI) or Giemsa.

  • Scoring: Using a microscope, the frequency of micronuclei is scored in at least 1000 binucleated cells per concentration. The Nuclear Division Index (NDI) is also calculated to assess cytotoxicity.[13]

Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, detects DNA strand breaks and alkali-labile sites. Under alkaline conditions, DNA unwinds. When subjected to an electric field, fragmented DNA migrates out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity of the tail relative to the head correlates with the amount of DNA damage.

G A Expose cells to test compound B Embed single cells in low-melting-point agarose on a slide A->B C Lyse cells to remove membranes and proteins (high salt, detergent) B->C D Perform alkaline unwinding (pH > 13) to denature DNA C->D E Perform electrophoresis (damaged DNA migrates to anode) D->E F Neutralize and stain DNA (e.g., SYBR Green) E->F G Visualize comets via fluorescence microscopy F->G H Quantify DNA damage (% Tail DNA, Tail Moment) G->H I Assess DNA Damage H->I

Caption: Workflow for the Alkaline Comet Assay.

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the treated and control cell populations.[16]

  • Embedding: Approximately 1x10⁴ cells are mixed with low-melting-point agarose and layered onto a specially coated microscope slide.[16][21]

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergent) for at least 1 hour to dissolve cell membranes and histones, leaving behind the DNA as a "nucleoid."[21]

  • Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with a high pH buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: An electric field is applied (e.g., 25 V, 300 mA) for 20-30 minutes. DNA fragments migrate from the nucleoid towards the anode.

  • Staining and Visualization: Slides are neutralized, stained with a fluorescent DNA-binding dye, and examined with a fluorescence microscope.

  • Scoring: Image analysis software is used to quantify the DNA damage by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment. At least 50-100 cells are scored per sample.[22]

References

Safety Operating Guide

Proper Disposal of 2-methylquinoxalinediium-1,4-diolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Considerations

Based on the available safety data for related quinoxaline compounds, 2-methylquinoxalinediium-1,4-diolate should be handled as a hazardous substance. Key potential hazards include:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][3][4][5]

  • Toxicity if Swallowed: Ingestion may be harmful.[2]

Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • In cases of potential dust or aerosol generation, a respirator may be necessary.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Summary of Hazard Data for Related Quinoxaline Derivatives

To underscore the importance of cautious handling, the following table summarizes hazard information for structurally related quinoxaline compounds.

CompoundCAS NumberKey Hazards
2-Methylquinoxaline7251-61-8Causes skin and serious eye irritation; may cause respiratory irritation.[3][4][5]
2-Chloro-3-methylquinoxaline32601-86-8Harmful if swallowed; causes skin and serious eye irritation; may cause respiratory irritation.[2]
2-Butyne-1,4-diol (structurally different but provides context for irritants)110-65-6Toxic if swallowed, in contact with skin, or if inhaled; causes severe skin burns and eye damage.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), unused product, and contaminated PPE, must be segregated as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization:

    • Use a dedicated, properly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including the chemical name and any known hazards.

    • Disposal must be carried out in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[1]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

A Identify Waste Containing This compound B Segregate as Hazardous Waste A->B C Use Dedicated, Labeled, Sealable Waste Container B->C D Store in Designated Secure Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Proper Disposal According to Regulations E->F

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.